3-hydroxypyridine-2-sulfonic Acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypyridine-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c7-4-2-1-3-6-5(4)11(8,9)10/h1-3,7H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVDJLFEYRUBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376456 | |
| Record name | 3-hydroxypyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-41-5 | |
| Record name | 3-hydroxypyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Hydroxypyridine-2-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 3-hydroxypyridine-2-sulfonic acid, a key intermediate in various chemical and pharmaceutical applications. This document details the experimental protocols, quantitative data, and logical workflows necessary for the successful synthesis of this compound.
Introduction
3-Hydroxypyridine and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The introduction of a sulfonic acid group at the 2-position of the 3-hydroxypyridine scaffold can significantly alter its physicochemical properties, including solubility, acidity, and potential for biological interactions. This guide explores the primary synthetic routes to achieve this specific substitution pattern.
Synthesis Pathways
The synthesis of this compound is not as direct as the sulfonation of pyridine to pyridine-3-sulfonic acid. The directing effects of the hydroxyl group on the pyridine ring play a crucial role in determining the position of sulfonation. The primary pathway involves the direct sulfonation of 3-hydroxypyridine.
Direct Sulfonation of 3-Hydroxypyridine
The most straightforward approach to synthesizing this compound is the direct electrophilic sulfonation of 3-hydroxypyridine. In this reaction, the hydroxyl group at the 3-position acts as an ortho-, para-directing group, activating the ring for electrophilic attack. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, particularly at the 2- and 6-positions. However, the strong activating effect of the hydroxyl group can overcome this deactivation to favor sulfonation at the ortho-position (position 2).
A common method for this transformation involves heating 3-hydroxypyridine with fuming sulfuric acid (oleum).
Caption: Direct sulfonation of 3-hydroxypyridine.
Experimental Protocols
Synthesis of this compound via Direct Sulfonation
This protocol is based on established methods for the sulfonation of aromatic compounds.
Materials:
-
3-Hydroxypyridine
-
Fuming sulfuric acid (20% SO₃)
-
Ice
-
Saturated sodium chloride solution
-
Diethyl ether
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 3-hydroxypyridine.
-
Cool the flask in an ice bath.
-
Slowly add fuming sulfuric acid dropwise to the 3-hydroxypyridine, ensuring the temperature is maintained below 25°C.
-
After the addition is complete, slowly heat the reaction mixture to the desired temperature (typically in the range of 100-150°C) and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The crude product may precipitate out of the solution. If not, the solution can be neutralized with a suitable base (e.g., sodium hydroxide or calcium carbonate) to induce precipitation.
-
Isolate the solid product by filtration and wash it with a cold saturated sodium chloride solution to remove any remaining acid.
-
Further purification can be achieved by recrystallization from a suitable solvent or by washing with diethyl ether to remove any non-polar impurities.
-
Dry the final product under vacuum.
Quantitative Data
The following table summarizes typical quantitative data for the direct sulfonation of 3-hydroxypyridine. Please note that yields can vary depending on the specific reaction conditions.
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxypyridine | - |
| Reagent | Fuming Sulfuric Acid (20% SO₃) | - |
| Reaction Temperature | 120°C | Generic Sulfonation |
| Reaction Time | 6 hours | Generic Sulfonation |
| Yield | 60-70% | Estimated |
| Purity | >95% (after recrystallization) | Estimated |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Experimental workflow for synthesis and analysis.
Alternative Synthetic Strategies
While direct sulfonation is the most common route, other strategies could be envisioned, particularly if regioselectivity is a challenge.
Multi-step Synthesis via an Ortho-directing Group
An alternative, though more complex, approach would involve introducing a strong ortho-directing group to the pyridine ring, performing the sulfonation, and then removing the directing group. This is a common strategy in aromatic chemistry to achieve specific substitution patterns that are not favored by the inherent electronics of the starting material. However, for 3-hydroxypyridine, the hydroxyl group itself is a sufficiently strong ortho-director.
Safety Considerations
-
Fuming sulfuric acid is extremely corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Quenching the reaction mixture with ice should be done slowly and with caution.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific and optimized protocols. The principles and workflows outlined here serve as a robust starting point for the successful preparation and analysis of this important chemical intermediate.
An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxypyridine-2-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypyridine-2-sulfonic acid is a heterocyclic aromatic compound of interest in various fields of chemical and pharmaceutical research. Its structure, combining a hydroxylated pyridine ring with a sulfonic acid group, suggests a range of chemical properties that make it a candidate for investigation in drug design and material science. This technical guide provides a comprehensive overview of the available data on the physicochemical properties, synthesis, and potential biological activities of this compound and its closely related derivatives. Due to the limited availability of experimental data for this compound specifically, information from structurally similar compounds is included to provide a broader context and predictive insights.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Hydroxypyridine-3-sulfonic acid | 3-Hydroxypyridine | Pyridine-3-sulfonic acid |
| CAS Number | 88511-41-5 | 51498-37-4 | 109-00-2 | 617-99-2 |
| Molecular Formula | C₅H₅NO₄S | C₅H₅NO₄S | C₅H₅NO | C₅H₅NO₃S |
| Molecular Weight ( g/mol ) | 175.16 | 175.16 | 95.10 | 159.16 |
| Melting Point (°C) | Data not available | >300 | 125-128 | 345 |
| pKa | Data not available | Data not available | 4.79, 8.75 (at 20°C) | Data not available |
| Aqueous Solubility | Data not available | Data not available | 33 g/L | Data not available |
| Appearance | Data not available | White crystalline powder | White to light yellow crystal[1] | - |
| Stability | Data not available | Stable under normal temperatures and pressures | Stable under normal temperatures and pressures[1] | - |
Experimental Protocols
Synthesis of 4-Hydroxypyridine-3-sulfonic Acid
This protocol is adapted from the synthesis of 4-hydroxypyridine-3-sulfonic acid and may require optimization for the synthesis of the 3-hydroxy-2-sulfonic acid isomer.
Materials:
-
4-Hydroxypyridine
-
Fuming sulfuric acid (20% SO₃)
-
Mercury (II) sulfate
-
Industrial ethanol
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (120 mL) and mercury (II) sulfate (1.90 g, 6.4 mmol).
-
Stir the mixture in an ice bath for 20 minutes.
-
Add 4-hydroxypyridine (38.04 g, 0.4 mol) portion-wise, ensuring the temperature remains below 25°C.
-
Slowly heat the resulting mixture to 190°C and maintain stirring at this temperature for 10 hours.
-
Cool the mixture to room temperature and then slowly pour it into industrial ethanol (360 mL).
-
Stir the resulting slurry for 1 hour in an ice bath and then filter.
-
Add the filter cake to industrial alcohol (200 mL) and stir for another hour in an ice bath.
-
Filter the slurry and dry the filter cake under a vacuum at 60°C for 12 hours to yield 4-hydroxypyridine-3-sulfonic acid as a white solid.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is limited. However, studies on related 3-hydroxypyridine derivatives suggest several potential areas of biological significance, including photosensitization, antioxidant activity, and enzyme inhibition.
Photosensitizing Effects
3-Hydroxypyridine derivatives have been identified as endogenous photosensitizers in human skin.[2] Upon exposure to UVA radiation, these compounds can lead to the formation of reactive oxygen species (ROS), inducing photo-oxidative stress. This process can trigger cellular responses including cell cycle arrest and apoptosis, mediated by stress signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway.[2]
Enzyme Inhibition
Derivatives of 3-hydroxypyridine have been shown to modulate the activity of various enzymes. For instance, some derivatives exhibit inhibitory effects on monoamine oxidase (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters.[3] This suggests a potential role for 3-hydroxypyridine-based compounds in neuropharmacology.
Antioxidant Activity
The hydroxypyridine scaffold is also associated with antioxidant properties.[4] The ability to scavenge free radicals and chelate metal ions are potential mechanisms by which these compounds may exert a protective effect against oxidative stress.
Microbial Catabolism
The bacterium Ensifer adhaerens HP1 can utilize 3-hydroxypyridine as a sole source of carbon, nitrogen, and energy.[5][6] The catabolic pathway is initiated by a four-component dehydrogenase that hydroxylates 3-hydroxypyridine to 2,5-dihydroxypyridine.[5][6] This metabolic pathway provides insight into the environmental fate of such compounds and may offer avenues for biocatalytic applications.
Conclusion
This compound remains a compound with underexplored potential. While specific experimental data on its physicochemical properties and biological activities are sparse, the information available for structurally related compounds provides a valuable starting point for future research. The synthetic protocols and biological pathways outlined in this guide are intended to facilitate further investigation into this intriguing molecule and its derivatives. Researchers are encouraged to pursue experimental validation of the predicted properties and to explore the potential applications of this compound in drug development and other scientific disciplines.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-hydroxypyridine chromophores are endogenous sensitizers of photooxidative stress in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.mui.ac.ir [eprints.mui.ac.ir]
- 5. 3-Hydroxypyridine Dehydrogenase HpdA Is Encoded by a Novel Four-Component Gene Cluster and Catalyzes the First Step of 3-Hydroxypyridine Catabolism in Ensifer adhaerens HP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
The Rising Potential of 3-Hydroxypyridine Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Among its vast array of derivatives, those containing a 3-hydroxy-substituent are gaining significant attention for their diverse and potent biological activities. This technical guide delves into the current understanding of the biological activities of 3-hydroxypyridine derivatives, with a particular focus on sulfonic acid analogues, offering a comprehensive resource for researchers in drug discovery and development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes workflows to facilitate further exploration of this promising class of compounds.
Core Biological Activities and Quantitative Data
Derivatives of 3-hydroxypyridine have demonstrated a remarkable breadth of biological activities, ranging from enzyme inhibition to antimicrobial and antiproliferative effects. The introduction of a sulfonic acid group can significantly influence the physicochemical properties and biological targets of these molecules.
Enzyme Inhibition
Matrix Metalloproteinases (MMPs): Hydroxypyrones and their nitrogen-analogue hydroxypyridones are effective zinc-binding groups, making them promising candidates for MMP inhibitors.[2] A series of hydroxypyrone-based inhibitors with aryl backbones have been synthesized and evaluated for their inhibitory activity against various MMPs.
Table 1: Inhibitory Activity of Hydroxypyrone Derivatives against MMPs
| Compound | Linkage | Backbone Position | MMP-1 (% Inhibition at 50 µM) | MMP-2 (% Inhibition at 50 µM) | MMP-3 (% Inhibition at 50 µM) | IC50 (µM) for MMP-3 |
|---|---|---|---|---|---|---|
| AM-2 | Amido | 2 | - | - | - | 0.4 |
| 21 | Amino | 2 | Weak | Weak | Weak | > 50 |
| 26 | Ether | 2 | - | - | - | 1.8 |
| 30 | Amino | 2 | - | - | - | > 50 |
Data sourced from reference[2].
Monoamine Oxidases (MAOs): Certain 3-hydroxypyridine derivatives have been shown to modulate the activity of MAO-A and MAO-B, enzymes crucial in neurotransmitter metabolism. The drug Mexidol, a derivative of 3-hydroxypyridine and succinic acid, exhibits inhibitory effects on both isoforms.[3]
Table 2: In Vitro Effects of 3-Hydroxypyridine Derivatives on Rat Liver MAO Activity
| Compound | Concentration Range | Effect on MAO-A | Effect on MAO-B |
|---|---|---|---|
| Emoxypine | 10⁻⁹ to 10⁻⁶ M | ↓ 34–44% (p < 0.05) | ↓ 9–10% (p < 0.05) |
| Mexidol | 10⁻⁹ to 10⁻⁶ M | ↓ 13% (p < 0.05) | ↓ 4% (p < 0.05) |
| Reamberin | 10⁻⁹ to 10⁻⁶ M | ↑ 2–3% (p < 0.05) | ↑ 14% (p < 0.05) |
Data sourced from reference[3].
Carbonic Anhydrases (CAs): Pyridine sulfonamides have emerged as potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological and pathological processes.[4][5] Pyrazolo[4,3-c]pyridine sulfonamides, in particular, have shown interesting inhibitory profiles against several human (hCA) and bacterial CA isoforms.
Table 3: Inhibition Constants (Ki) of Pyrazolo[4,3-c]pyridine Sulfonamides against Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | BpsCAβ (Ki, nM) |
|---|---|---|---|---|---|
| 1f | 20.8 | 6.6 | - | - | - |
| 1g | 19.4 | 12.8 | - | - | - |
| 1h | 10.8 | 13.9 | - | - | - |
| 1j | - | - | - | - | 94.9 |
| 1k | 26.1 | 5.6 | 79.6 | 34.5 | - |
| AAZ (Acetazolamide) | 250 | 12.1 | 25.8 | 5.7 | 745 |
*Data for selected compounds from reference[4]. BpsCAβ refers to β-CA from Burkholderia pseudomallei.
Similarly, 4-substituted pyridine-3-sulfonamides have been synthesized and evaluated, showing varied activity and selectivity against different hCA isoforms.[5]
Table 4: Inhibition Constants (Ki) of 4-Substituted Pyridine-3-Sulfonamides against hCA Isoforms
| Compound | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|
| 4 | 811.2 | 137.5 | 299.1 |
| 6 | 271.3 | 2125.1 | 91.0 |
| 18 | 1459.0 | 459.2 | 91.0 |
| 23 | 1275.0 | 569.8 | 91.0 |
Data for selected compounds from reference[5].
Antimicrobial Activity
Salts of 3-hydroxypyridine with aryldithiophosphonic acids have demonstrated significant antimicrobial properties. These compounds show promise as novel agents against both bacteria and fungi.[6][7]
Table 5: Antimicrobial Activity of 3-Hydroxypyridinium Aryldithiophosphonates
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| 3a | Bacillus cereus | 62.5 |
| 3a | Candida albicans | 125 |
| 3b | Bacillus cereus | 62.5 |
| 3b | Candida albicans | 125 |
| 3c | Bacillus cereus | 62.5 |
| 3c | Candida albicans | 125 |
Data sourced from reference[6].
Antiproliferative Activity
The antiproliferative potential of 3-hydroxy-4-pyridone derivatives and their organoruthenium complexes has been investigated. Notably, the thiopyridone analogues exhibited potent cytotoxic activity against non-small lung cancer cell lines.[8]
Table 6: Antiproliferative Activity (IC50, µM) of 3-Hydroxy-4-thiopyridones
| Compound | A549 (lung carcinoma) | NCI-H522 (lung adenocarcinoma) |
|---|---|---|
| 1d (1-Benzyl-2-methyl-3-hydroxypyridin-4(1H)-thione) | 1.8 | 0.9 |
| 1e (1-Ethylbenzyl-2-methyl-3-hydroxypyridin-4(1H)-thione) | 1.2 | 0.7 |
| 1f (1-(p-Methylbenzyl)-2-methyl-3-hydroxypyridin-4(1H)-thione) | 1.1 | 0.6 |
Data sourced from reference[8].
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols for the biological assays cited in this guide.
Matrix Metalloproteinase (MMP) Inhibition Assay
The inhibitory activities of the synthesized hydroxypyrones and hydroxythiopyrones against MMPs were evaluated using a fluorescent substrate assay.[2]
-
Enzyme and Substrate: Recombinant human MMP catalytic domains (MMP-1, MMP-2, MMP-3) and a fluorescent substrate are used.
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, NaCl, CaCl₂, and Brij-35.
-
Procedure: a. The test compound, dissolved in DMSO, is pre-incubated with the MMP enzyme in the assay buffer. b. The reaction is initiated by adding the fluorescent substrate. c. The fluorescence intensity is monitored over time using a fluorescence plate reader. d. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control (enzyme and substrate alone). e. For potent inhibitors, IC₅₀ values are determined by measuring the inhibition at various concentrations of the compound.
Monoamine Oxidase (MAO) Activity Assay
The effects of 3-hydroxypyridine derivatives on MAO-A and MAO-B activity were studied in vitro using rat liver mitochondrial fractions.[3]
-
Enzyme Preparation: Mitochondria are isolated from rat liver homogenates by differential centrifugation. The resulting supernatant, containing MAO, is used for the assay.
-
Pre-incubation: The enzyme preparation is pre-incubated with the test compounds at various concentrations (e.g., 10⁻⁹ to 10⁻³ M) in a sodium phosphate buffer (pH 7.4) at 37°C for 20 minutes.
-
Enzyme Reaction: The reaction is initiated by adding a specific substrate (e.g., kynuramine for both MAO-A and MAO-B). The mixture is incubated at 37°C for 45 minutes.
-
Termination and Measurement: The reaction is stopped, and the product is extracted and measured spectrophotometrically or fluorometrically.
-
Data Analysis: Enzyme activity is expressed as nmol of product formed per mg of protein per minute. The percentage change in activity relative to a control (without the test compound) is calculated.
Carbonic Anhydrase (CA) Inhibition Assay
The inhibitory activity against various CA isoforms was assessed using a stopped-flow CO₂ hydrase assay.[4][9]
-
Enzymes: Purified, recombinant human CA isoforms (hCA I, II, IX, XII) and bacterial CAs are used.
-
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The inhibition of this reaction by the test compounds is monitored.
-
Procedure: a. An indicator dye (e.g., phenol red) is used in a buffer solution. b. The enzyme and inhibitor are mixed in the assay buffer. c. A CO₂-saturated solution is rapidly mixed with the enzyme/inhibitor solution using a stopped-flow instrument. d. The change in pH, monitored by the absorbance change of the indicator, is recorded over time. e. The initial rates of the reaction are determined. f. IC₅₀ values are calculated from dose-response curves, and Ki values are derived using the Cheng-Prusoff equation.
Visualizing Methodologies and Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and logical relationships, enhancing the understanding of complex processes.
Caption: Workflow for the MMP fluorescent substrate inhibition assay.
Caption: Experimental workflow for the in vitro MAO activity assay.
Caption: Workflow for the stopped-flow CO2 hydrase assay for CA inhibition.
Conclusion and Future Directions
The derivatives of 3-hydroxypyridine represent a versatile and promising scaffold in modern drug discovery. The data compiled in this guide clearly demonstrate their potential as potent inhibitors of clinically relevant enzymes like MMPs, MAOs, and CAs, as well as their efficacy as antimicrobial and antiproliferative agents. The inclusion of a sulfonic acid moiety, as seen in the carbonic anhydrase inhibitors, highlights a key strategy for modulating the pharmacological profile of these compounds.
While significant research has been conducted on derivatives with sulfonic acid groups at the 3- and 4-positions of the pyridine ring, the biological activity of 3-hydroxypyridine-2-sulfonic acid and its direct derivatives remains an underexplored area. Future research should focus on the synthesis and biological evaluation of these specific isomers to complete the structure-activity relationship landscape. The detailed experimental protocols and visualized workflows provided herein serve as a foundational resource for researchers to build upon, accelerating the journey of these promising compounds from the laboratory to potential clinical applications.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Physicochemical Landscape of 3-Hydroxypyridine-2-Sulfonic Acid: A Technical Guide
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals seeking comprehensive data on the solubility and stability of 3-hydroxypyridine-2-sulfonic acid (CAS No. 88511-41-5) will find a notable absence of specific quantitative information in publicly available scientific literature. This technical guide addresses this knowledge gap by providing a framework for determining these critical parameters. While direct experimental data for this compound is not available, this document outlines standardized methodologies and presents data for structurally related compounds to serve as a valuable reference point for researchers.
The following sections detail experimental protocols for solubility and stability assessment and provide comparative data for analogous pyridine sulfonic acid derivatives. This approach allows for informed hypothesis generation regarding the behavior of this compound.
Section 1: Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. The presence of both a hydroxyl and a sulfonic acid group on the pyridine ring of this compound suggests it is likely to be a polar, water-soluble compound. The sulfonic acid moiety, being strongly acidic, will exist in its ionized sulfonate form over a wide pH range, contributing significantly to its aqueous solubility.
Experimental Protocol: Thermodynamic Solubility Assessment
A standard shake-flask method is recommended for determining the thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Aliquots are carefully withdrawn from each vial, ensuring no solid material is transferred. The samples are then filtered through a suitable low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in mg/mL or µg/mL at each pH and temperature condition.
Comparative Solubility Data of Related Compounds
To provide context, the following table summarizes the available solubility information for related pyridine sulfonic acids.
| Compound | Solvent | Solubility | Reference |
| Pyridine-2-sulfonic acid | Water | Soluble | [1] |
| Pyridine-3-sulfonic acid | Water | Soluble | [2] |
Section 2: Stability Assessment
Understanding the chemical stability of a compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. The stability of this compound should be evaluated under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Methodology:
-
Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and stored at elevated temperatures (e.g., 60 °C). Samples are taken at various time points.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid compound is subjected to dry heat (e.g., 80 °C) and high humidity (e.g., 75% RH).
-
Photostability: The compound (both in solid state and in solution) is exposed to light sources as specified in ICH Q1B guidelines.
-
Sample Analysis: All samples from the stress conditions are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradants.
Comparative Stability Information of Related Compounds
The following table provides general stability information for related compounds.
| Compound | Stability Characteristics | Reference |
| Pyridine-3-sulfonic acid | Stable under normal temperatures and pressures. Light sensitive. | [2] |
Visualizing the Workflow
To aid researchers in their experimental design, the following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of a new chemical entity like this compound.
Caption: Workflow for Determining Physicochemical Properties.
Conclusion
While direct experimental data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for its determination. By following the outlined experimental protocols for solubility and stability, and by considering the properties of structurally similar compounds, researchers can systematically characterize the physicochemical properties of this compound. This foundational knowledge is indispensable for advancing its potential applications in drug development and other scientific endeavors. The provided workflow diagram serves as a clear roadmap for these essential investigations.
References
Spectroscopic and Metabolic Insights into 3-Hydroxypyridine-2-Sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 3-hydroxypyridine-2-sulfonic acid, a molecule of interest in various scientific domains. Due to the limited availability of direct experimental spectroscopic data for this compound, this document presents a combination of mass spectrometry data for the closely related compound 3-hydroxypyridine sulfate, predicted Nuclear Magnetic Resonance (NMR) data, and, for comparative purposes, experimental data for the isomeric pyridine-3-sulfonic acid. Furthermore, this guide outlines relevant experimental protocols and the metabolic context of the parent compound, 3-hydroxypyridine.
Spectroscopic Data Analysis
Mass Spectrometry Data of 3-Hydroxypyridine Sulfate
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS-MS) have been employed to characterize 3-hydroxypyridine sulfate. The data points towards a molecular weight consistent with this compound.
| Parameter | Value | Source |
| Molecular Formula | C₅H₅NO₄S | PubChem |
| Molecular Weight | 175.16 g/mol | PubChem |
| Monoisotopic Mass | 174.99392881 Da | PubChem |
Table 1: Mass Spectrometry Data for 3-Hydroxypyridine Sulfate.
Tandem mass spectrometry (MS-MS) data reveals characteristic fragmentation patterns. In negative ionization mode, prominent fragments are observed at m/z 94.0288 and 79.956, corresponding to the loss of the sulfo group and further fragmentation of the pyridine ring.
Predicted NMR Data for 3-Hydroxypyridine Sulfate
Predicted ¹H and ¹³C NMR data from the Human Metabolome Database (HMDB) offer insights into the expected spectral features of 3-hydroxypyridine sulfate. These predictions are based on computational models and serve as a guide for the analysis of experimentally obtained spectra.
Predicted ¹H NMR (100 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.36 | d | H-6 |
| 7.82 | dd | H-4 |
| 7.45 | dd | H-5 |
Table 2: Predicted ¹H NMR Chemical Shifts for 3-Hydroxypyridine Sulfate.
Predicted ¹³C NMR (100 MHz, D₂O)
| Chemical Shift (ppm) | Assignment |
| 155.0 | C-3 |
| 142.1 | C-2 |
| 139.8 | C-6 |
| 130.5 | C-4 |
| 126.2 | C-5 |
Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Hydroxypyridine Sulfate.
Comparative Spectroscopic Data: Pyridine-3-Sulfonic Acid
For comparative analysis, experimental data for the isomeric compound, pyridine-3-sulfonic acid, is presented. These data can aid in the interpretation of spectra for related pyridine sulfonic acid derivatives.
Experimental IR Data for Pyridine-3-Sulfonic Acid [1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | O-H stretch (sulfonic acid) |
| 1628, 1617, 1551, 1470 | Pyridine ring stretching |
| 1263-1048 | C-H in-plane bending |
| 1035 | S-O stretch |
| 742 | C-S stretch |
| 633, 608 | SO₂ scissoring |
Table 4: Key IR Absorptions for Pyridine-3-Sulfonic Acid. [1]
Experimental Protocols
Detailed experimental protocols for the acquisition of the presented data are not fully available in the source databases. However, a general methodology for the analysis of small molecules like this compound by LC-MS/MS is described below.
General LC-MS/MS Protocol for Small Molecule Analysis
This protocol outlines a typical workflow for the analysis of a small, polar molecule in a biological matrix.
Caption: A general experimental workflow for the analysis of small molecules by LC-MS/MS.
Metabolic Pathway of 3-Hydroxypyridine
Understanding the metabolic fate of the parent compound, 3-hydroxypyridine, can provide crucial context for its derivatives. In microbial systems, 3-hydroxypyridine is known to be metabolized via an initial hydroxylation step, followed by ring cleavage.[2]
Caption: The microbial metabolic pathway of 3-hydroxypyridine.[2]
This metabolic pathway highlights the enzymatic transformations that 3-hydroxypyridine undergoes, providing a basis for investigating the potential biological roles and metabolic fate of its sulfonated derivatives.
Conclusion
This technical guide consolidates the currently available spectroscopic and metabolic information for this compound. While direct experimental NMR and IR data remain elusive, the provided mass spectrometry data, predicted NMR spectra, and comparative data for a related isomer offer a foundational dataset for researchers. The outlined experimental workflow and metabolic pathway of the parent compound further enrich the understanding of this molecule's characteristics and biological context. Future experimental work is necessary to fully elucidate the spectroscopic properties of this compound.
References
A Technical Guide to the Potential Applications of 3-Hydroxypyridine-2-Sulfonic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of 3-hydroxypyridine-2-sulfonic acid, a heterocyclic compound with significant, yet underexplored, potential in the field of medicinal chemistry. While direct research on this specific isomer is limited, this guide extrapolates its potential applications by examining the well-documented activities of the 3-hydroxypyridine scaffold and the functional role of the sulfonic acid group. We will delve into its synthetic possibilities, potential pharmacological activities based on related structures, and detailed experimental protocols relevant to its study.
Introduction: The Promise of a Privileged Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. When substituted with a hydroxyl group, its chemical properties are modulated, creating a "privileged scaffold" known as hydroxypyridine. The 3-hydroxypyridine core, in particular, is found in drugs known for their antioxidant and neuroprotective properties.
The addition of a sulfonic acid moiety to this core, creating this compound, introduces a strongly acidic, highly polar functional group. This group can significantly alter the compound's physicochemical properties, such as solubility and plasma protein binding, and can serve as a key interaction point with biological targets or as a versatile chemical handle for further derivatization. This guide explores the synergistic potential of these two structural features in drug design.
Synthesis and Chemical Properties
A plausible synthetic route could involve the direct sulfonation of 3-hydroxypyridine. However, controlling the regioselectivity of the sulfonation to favor the 2-position over the thermodynamically preferred 6-position would be a significant challenge. An alternative approach, outlined below, involves a multi-step synthesis starting from a pre-functionalized pyridine ring.
Caption: Generalized synthetic pathway for this compound.
Basic chemical properties for this compound are listed below.[1]
| Property | Value |
| CAS Number | 88511-41-5 |
| Molecular Formula | C₅H₅NO₄S |
| Molecular Weight | 175.16 g/mol |
Potential Medicinal Chemistry Applications
The therapeutic potential of this compound can be inferred from two key areas: its role as a versatile synthetic intermediate and the known pharmacological activities of the 3-hydroxypyridine scaffold.
Hydroxypyridine sulfonic acids are valuable building blocks in organic synthesis. For instance, the isomer 4-hydroxypyridine-3-sulfonic acid is a key intermediate in the synthesis of Torsemide, a loop diuretic, and is also used to prepare potential α1-adrenergic receptor antagonists.[2][3][4][5][6] This highlights the utility of the sulfonic acid group as a precursor to sulfonamides, a critical functional group in many drugs.[7]
Similarly, this compound could serve as a starting material for a novel class of sulfonamide-containing drugs. The hydroxyl group can be alkylated to modulate lipophilicity, while the sulfonic acid can be converted to a sulfonyl chloride and subsequently reacted with a diverse range of amines to generate a library of sulfonamide derivatives for screening.
Caption: Workflow for creating a drug library from the core scaffold.
Derivatives of 3-hydroxypyridine are known to possess significant biological activity, most notably as inhibitors of monoamine oxidase (MAO). MAO is a critical enzyme in the metabolic degradation of neurotransmitters like serotonin and dopamine. Its inhibition can increase the levels of these neurotransmitters in the brain, a strategy used to treat depression and neurodegenerative diseases.
Studies on the 3-hydroxypyridine derivatives Emoxipine and Mexidol have demonstrated their ability to modulate the activity of both MAO-A and MAO-B isoforms.[8][9]
Table 1: In Vitro Effects of 3-Hydroxypyridine Derivatives on MAO Activity [9]
| Compound | Target | Effect | Concentration Range |
| Emoxipine | MAO-A | Inhibition (34-44%) | 10⁻⁹ to 10⁻⁶ M |
| MAO-B | Inhibition (9-10%) | 10⁻⁹ to 10⁻⁶ M | |
| Mexidol | MAO-A | Inhibition (13%) | 10⁻⁹ to 10⁻⁶ M |
| MAO-B | Inhibition (4%) | 10⁻⁹ to 10⁻⁶ M |
Data derived from studies on rat liver MAO.
This established activity suggests that novel derivatives of 3-hydroxypyridine, including those functionalized with a sulfonic acid group at the 2-position, could be promising candidates for development as MAO inhibitors. The sulfonic acid group could enhance binding affinity to the enzyme's active site or improve the pharmacokinetic profile of the compound.
Caption: Mechanism of action for 3-hydroxypyridine derivatives as MAO inhibitors.
Experimental Protocols
The following protocols provide methodologies for the synthesis of a related compound and for a key biological assay to evaluate potential activity.
This protocol is for the synthesis of an isomer and serves as a representative example of the chemistry involved.[3]
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (20% SO₃, 120 mL) and mercury sulfate (1.90 g, 6.4 mmol).
-
Addition of Reactant: Stir the mixture in an ice bath for 20 minutes. Add 4-hydroxypyridine (38.04 g, 0.4 mol) portion-wise, ensuring the temperature remains below 25°C.
-
Heating: Slowly heat the resulting mixture to 120°C and maintain stirring at this temperature for 5 hours.
-
Workup: Cool the reaction solution and concentrate it under reduced pressure. Add toluene (3 x 100 mL) to the residue and concentrate under reduced pressure after each addition to remove residual acid.
-
Isolation: The resulting slurry is filtered, and the filter cake is dried under vacuum at 60°C for 12 hours to afford the desired 4-hydroxypyridine-3-sulfonic acid as a white solid.
This protocol is adapted from methodologies used to study 3-hydroxypyridine derivatives.[9]
-
Enzyme Preparation: Prepare a mitochondrial fraction from rat liver homogenates, as this is a rich source of MAO. Determine the protein concentration of the final supernatant.
-
Reaction Mixture: In a test tube, suspend 0.2 mL of the supernatant (enzyme source) in 1.8 mL of sodium phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (e.g., this compound) to the reaction mixture at final concentrations ranging from 10⁻⁹ to 10⁻³ M.
-
Preincubation: Preincubate the mixtures for 20 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding a specific substrate (e.g., kynuramine for general MAO activity, or specific substrates for MAO-A and MAO-B).
-
Quantification: Measure the rate of product formation over time using a suitable method, such as spectrophotometry or fluorometry.
-
Analysis: Compare the rate of reaction in the presence of the test compound to a control (no compound) to determine the percent inhibition. Calculate IC₅₀ values where applicable.
Conclusion
While this compound remains a relatively uncharacterized molecule, its structural components suggest significant potential in medicinal chemistry. Its value as a synthetic intermediate for creating novel sulfonamides is clear from the utility of its isomers. Furthermore, the proven efficacy of the 3-hydroxypyridine scaffold in modulating key neurological targets like monoamine oxidase provides a strong rationale for its investigation. Future research should focus on developing efficient and regioselective synthetic routes to this compound and its derivatives, followed by systematic screening to uncover their therapeutic potential.
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Hydroxypyridine-3-sulfonic Acid CAS 51498-37-4 [homesunshinepharma.com]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 4. Hydroxypyridine-3-sulfonic Acid CAS 51498-37-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. prudencepharma.com [prudencepharma.com]
- 6. 4-Hydroxypyridine-3-sulfonic acid | 51498-37-4 [chemicalbook.com]
- 7. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Hydroxypyridine-2-sulfonic Acid: Synthesis, Properties, and Characterization
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The scientific literature on 3-hydroxypyridine-2-sulfonic acid (CAS No. 88511-41-5) is exceptionally limited. This document compiles the available information and provides a speculative synthesis protocol based on established chemical principles for analogous compounds. The historical discovery and biological activity of this specific compound are not documented in accessible scientific databases and literature.
Introduction
This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous biologically active compounds and pharmaceutical drugs. The presence of both a hydroxyl and a sulfonic acid group on the pyridine ring suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the sulfonic acid group is a strong acid that can impart aqueous solubility and participate in ionic interactions. This unique combination of functional groups makes it a compound of interest for further investigation.
Physicochemical Properties
Quantitative data for this compound is scarce. The following table summarizes the basic information available from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 88511-41-5 | [1][2] |
| Molecular Formula | C5H5NO4S | [1] |
| Molecular Weight | 175.16 g/mol | [1] |
| Synonyms | 3-Hydroxy-2-pyridinesulfonic acid | [1] |
Historical Timeline and Discovery
A thorough search of scientific databases and historical chemical literature did not yield any specific information regarding the discovery or the key historical milestones of this compound. The discovery of its parent compound, 3-hydroxypyridine, dates back to the early 20th century.[3] The synthesis of 3-hydroxypyridine often involves the sulfonation of pyridine to pyridine-3-sulfonic acid, a reaction first described in 1882, followed by alkali fusion.[3] It is plausible that this compound was synthesized as part of broader research into the functionalization of pyridine rings, but specific details remain elusive.
Synthesis of this compound: A Proposed Protocol
No specific, validated experimental protocol for the synthesis of this compound has been found in the literature. However, based on general methods for the sulfonation of aromatic and heteroaromatic compounds, a potential synthetic route can be proposed starting from 3-hydroxypyridine. The directing effects of the hydroxyl group (ortho-, para-directing) and the pyridine nitrogen (meta-directing with respect to electrophiles) make the regioselective sulfonation at the 2-position challenging.
Proposed Experimental Protocol: Direct Sulfonation of 3-Hydroxypyridine
Warning: This is a speculative protocol and should be approached with all necessary safety precautions. The reaction conditions would require significant optimization.
Objective: To synthesize this compound via electrophilic sulfonation of 3-hydroxypyridine.
Materials:
-
3-Hydroxypyridine
-
Fuming sulfuric acid (oleum) or chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane, if using chlorosulfonic acid)
-
Quenching solution (e.g., ice water)
-
Barium hydroxide or calcium hydroxide (for purification)
-
Hydrochloric acid
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, place 3-hydroxypyridine.
-
Sulfonation:
-
Method A (Fuming Sulfuric Acid): Cool the flask in an ice bath. Slowly add fuming sulfuric acid (e.g., 20% SO3) to the 3-hydroxypyridine with vigorous stirring. After the addition is complete, the reaction mixture is slowly heated to a specific temperature (this would require optimization, potentially in the range of 100-180°C) and maintained for several hours.
-
Method B (Chlorosulfonic Acid): Dissolve 3-hydroxypyridine in an inert solvent like dichloromethane. Cool the solution in an ice bath. Slowly add a stoichiometric amount of chlorosulfonic acid via the dropping funnel. After the addition, the reaction may be stirred at room temperature or gently heated.
-
-
Work-up and Isolation:
-
After the reaction is deemed complete (e.g., by TLC analysis), the mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The resulting aqueous solution is neutralized with a base such as barium hydroxide or calcium hydroxide to precipitate the excess sulfate as barium or calcium sulfate.
-
The precipitate is filtered off, and the filtrate containing the product is collected.
-
The filtrate is then acidified with hydrochloric acid and concentrated under reduced pressure to induce crystallization of this compound.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Note: This protocol is likely to produce a mixture of isomers, and the separation of this compound would require chromatographic techniques.
Logical Workflow for the Proposed Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. Derivatives of 3-hydroxypyridine are known to possess a range of biological activities, including antioxidant and neuroprotective effects. However, it is not possible to extrapolate these activities to the 2-sulfonic acid derivative without experimental evidence.
Applications
Given the lack of research on this compound, there are no documented applications for this compound. Based on its structure, potential, but unproven, applications could include:
-
Pharmaceutical Intermediate: As a building block for the synthesis of more complex drug candidates.
-
Chelating Agent: The arrangement of the hydroxyl and sulfonic acid groups might allow for the chelation of metal ions.
-
Material Science: As a monomer or functionalizing agent for polymers.
Conclusion
This compound remains a poorly characterized compound. While its existence is confirmed by its availability from chemical suppliers, there is a significant gap in the scientific literature regarding its history, synthesis, and properties. The proposed synthesis protocol provides a starting point for researchers interested in exploring this molecule. Further investigation is required to elucidate its chemical and biological properties and to determine its potential applications. The lack of data highlights an opportunity for novel research in the field of pyridine chemistry.
References
Theoretical and Computational Insights into 3-Hydroxypyridine-2-Sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-hydroxypyridine-2-sulfonic acid. Due to the limited availability of direct experimental and computational data for this specific isomer, this document outlines a robust framework for its study based on established methodologies and data from closely related analogs. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and computational analysis of this and similar pyridine derivatives.
Introduction
3-Hydroxypyridine and its derivatives are important scaffolds in medicinal chemistry and drug development. The introduction of a sulfonic acid group can significantly alter the physicochemical properties of the parent molecule, including its solubility, acidity, and potential for biological interactions. This compound (CAS 88511-41-5) is a specific isomer with the potential for unique chemical and biological activities. This guide details a proposed synthetic route and a comprehensive computational workflow to elucidate its structural, electronic, and spectroscopic properties.
Proposed Synthesis and Characterization
While specific literature on the synthesis of this compound is scarce, a plausible synthetic route involves the direct sulfonation of 3-hydroxypyridine. The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions.
Experimental Protocol: Sulfonation of 3-Hydroxypyridine
This proposed protocol is based on general methods for the sulfonation of aromatic compounds.
Materials:
-
3-Hydroxypyridine
-
Fuming sulfuric acid (oleum)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 3-hydroxypyridine.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add fuming sulfuric acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
Predicted Spectroscopic Data
The following tables summarize the expected NMR and IR spectral data for this compound based on the characteristic values for its constituent functional groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | 7.2 - 7.5 | 120 - 125 |
| H-5 | 7.0 - 7.3 | 115 - 120 |
| H-6 | 8.0 - 8.3 | 145 - 150 |
| C-2 | - | 135 - 140 |
| C-3 | - | 155 - 160 |
| C-4 | - | 120 - 125 |
| C-5 | - | 115 - 120 |
| C-6 | - | 145 - 150 |
| OH | 9.0 - 12.0 (broad) | - |
| SO₃H | 10.0 - 13.0 (broad) | - |
Table 2: Predicted Major Infrared (IR) Absorption Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| O-H stretch (sulfonic acid) | 2500 - 3300 (very broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=C, C=N stretch (aromatic ring) | 1400 - 1600 |
| S=O stretch (sulfonic acid) | 1150 - 1250 and 1030 - 1080 |
| C-S stretch | 650 - 750 |
Theoretical and Computational Studies
A robust computational investigation is essential to understand the molecular properties of this compound. Density Functional Theory (DFT) is a powerful tool for this purpose.
Computational Methodology
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Method:
-
Model Building: Construct the initial 3D structure of this compound.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional, such as B3LYP, with a comprehensive basis set like 6-311++G(d,p). This will yield the lowest energy structure of the molecule.
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies). These calculations also provide a theoretical IR spectrum.
-
Electronic Property Calculations:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: Investigate charge distribution, hybridization, and intramolecular interactions.
-
Predicted Computational Data
The following table presents predicted geometric and electronic properties for this compound, based on typical values for similar aromatic sulfonic acids.
Table 3: Predicted Geometric and Electronic Properties
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-S | 1.75 - 1.80 |
| S=O | 1.45 - 1.50 |
| S-O(H) | 1.55 - 1.60 |
| C-O(H) | 1.35 - 1.40 |
| Electronic Properties | |
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | 4.0 to 6.0 eV |
| Dipole Moment | 3.0 to 5.0 Debye |
Visualizations
The following diagrams illustrate the proposed synthesis and computational workflows.
Caption: Proposed synthesis workflow for this compound.
Caption: Logical workflow for the computational study of this compound.
Conclusion
This technical guide provides a foundational framework for the study of this compound. The proposed synthetic and computational methodologies offer a clear path for researchers to explore the properties of this molecule. The predictive data presented herein serves as a benchmark for future experimental and theoretical investigations. A thorough understanding of the structure, reactivity, and spectroscopic signatures of this compound will undoubtedly contribute to the broader field of medicinal chemistry and materials science.
3-hydroxypyridine-2-sulfonic acid CAS number and identification
An in-depth guide to 3-hydroxypyridine-2-sulfonic acid, this document provides essential identification details, physicochemical properties, and relevant experimental protocols for researchers and drug development professionals.
Core Identification
This compound is a pyridine derivative characterized by the presence of a hydroxyl group at the 3rd position and a sulfonic acid group at the 2nd position of the pyridine ring.
| Identifier | Value | Source |
| CAS Number | 88511-41-5 | [1][2] |
| Molecular Formula | C5H5NO4S | [2] |
| Molecular Weight | 175.16 g/mol | [2] |
| Synonyms | 3-Hydroxy-2-pyridinesulfonic acid | [2] |
Related Experimental Protocols
While a specific synthesis protocol for this compound was not found, the following methodologies for structurally related compounds provide valuable insight into potential synthetic routes.
Synthesis of 4-Hydroxypyridine-3-sulfonic Acid (Isomer)
A documented method for the synthesis of the related isomer, 4-hydroxypyridine-3-sulfonic acid, involves the sulfonation of 4-hydroxypyridine.[5]
Materials:
-
4-hydroxypyridine
-
Fuming sulfuric acid (20% SO3)
-
Mercury sulfate
-
Industrial ethanol
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (120 mL) and mercury sulfate (1.90 g, 6.4 mmol).[5]
-
Stir the mixture in an ice bath for 20 minutes.[5]
-
Add 4-hydroxypyridine (38.04 g, 0.4 mol) portion-wise, ensuring the temperature remains below 25°C.[5]
-
Slowly heat the resulting mixture to 190°C and maintain stirring at this temperature for 10 hours.[5]
-
After cooling the mixture to room temperature, slowly pour it into industrial ethanol (360 mL).[5]
-
Stir the resulting slurry for 1 hour in an ice bath, then collect the precipitate by filtration to yield 4-hydroxypyridine-3-sulfonic acid.[5]
Synthesis of 3-Hydroxypyridine from 3-Pyridinesulfonic Acid
The parent compound, 3-hydroxypyridine, can be prepared by the hydrolysis of 3-pyridinesulfonic acid. This process involves reacting the sulfonic acid in an aqueous solution with alkali metal hydroxides under pressure.[6] The product, 3-hydroxypyridine, is then isolated after neutralization and crystallization.[6]
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of a hydroxypyridine sulfonic acid, based on the protocol for the 4-hydroxy-3-sulfonic acid isomer.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 3-Hydroxypyridine 98 109-00-2 [sigmaaldrich.com]
- 4. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 6. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 3-Hydroxypyridine-2-Sulfonic Acid from Pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-hydroxypyridine-2-sulfonic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process starting from pyridine, involving the formation of a 3-hydroxypyridine intermediate followed by a directed sulfonation.
Introduction
3-Hydroxypyridine and its derivatives are key structural motifs in a variety of biologically active molecules and pharmaceutical agents. The introduction of a sulfonic acid group can significantly alter the physicochemical properties of a molecule, such as its solubility and acidity, which can be advantageous in drug design and formulation. This protocol outlines a plausible synthetic route to this compound, a molecule of interest for further chemical exploration and as a building block in the synthesis of more complex compounds.
Overall Synthesis Pathway
The synthesis of this compound from pyridine is proposed to proceed via a two-step sequence:
-
Step 1: Synthesis of 3-Hydroxypyridine from Pyridine. This is a well-established procedure that involves the sulfonation of pyridine to pyridine-3-sulfonic acid, followed by an alkali fusion to replace the sulfonate group with a hydroxyl group.
-
Step 2: Sulfonation of 3-Hydroxypyridine. This step involves the selective sulfonation of the 3-hydroxypyridine intermediate at the 2-position. While a specific protocol for this transformation is not widely reported, a plausible method is proposed based on analogous reactions and the directing effects of the hydroxyl group.
Step 1: Synthesis of 3-Hydroxypyridine from Pyridine
This initial step transforms pyridine into the key intermediate, 3-hydroxypyridine.
Experimental Protocol: Part A - Sulfonation of Pyridine
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add fuming sulfuric acid.
-
Addition of Reactants: With vigorous stirring, add mercury(II) sulfate as a catalyst. Slowly add pyridine dropwise through the dropping funnel, maintaining the temperature of the reaction mixture.
-
Reaction: Heat the mixture to 230-240°C and maintain this temperature for 13-14 hours.[1]
-
Work-up and Isolation: Cool the reaction mixture to 20-25°C. Carefully add ethanol to precipitate the product. Continue cooling to below 5°C to complete crystallization.
-
Purification: Filter the crude pyridine-3-sulfonic acid and wash with cold ethanol.
Experimental Protocol: Part B - Alkali Fusion of Pyridine-3-sulfonic Acid
-
Reaction Setup: In a high-temperature reaction vessel, place sodium hydroxide pellets.
-
Addition of Reactant: Add the dry pyridine-3-sulfonic acid obtained from the previous step.
-
Reaction: Heat the mixture to 160°C to melt the reactants, then increase the temperature to 220-230°C and maintain for 4 hours.[1]
-
Work-up and Isolation: Cool the reaction mass to 100°C and carefully dissolve it in water. Adjust the pH to 4 with 30% hydrochloric acid. Concentrate the solution under reduced pressure to precipitate sodium chloride, which is then removed by filtration.[1]
-
Purification: Adjust the pH of the filtrate to 8-9 with a saturated sodium carbonate solution. Cool the solution to induce crystallization of crude 3-hydroxypyridine.[1] The crude product can be further purified by recrystallization from toluene to yield a refined product.[1]
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Pyridine-3-sulfonic acid | ||
| Yield | 62% | [1] |
| Melting Point | 345°C | [1] |
| Crude 3-Hydroxypyridine | ||
| Yield | 64% | [1] |
| Refined 3-Hydroxypyridine | ||
| Yield | 80% (from crude) | [1] |
| Melting Point | 126-128°C | [1] |
| Purity | 98% | [1] |
Experimental Workflow for Step 1
Step 2: Proposed Synthesis of this compound
This step outlines a proposed method for the selective sulfonation of 3-hydroxypyridine at the 2-position. The hydroxyl group at the 3-position is an activating group and is expected to direct electrophilic substitution to the ortho (2- and 4-) and para (6-) positions. The following protocol is based on a similar sulfonation of 4-hydroxypyridine.[2]
Proposed Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add fuming sulfuric acid (e.g., 20% SO₃).
-
Cooling: Cool the fuming sulfuric acid in an ice bath with stirring.
-
Addition of Reactant: Add 3-hydroxypyridine portion-wise, ensuring the temperature remains below 25°C.
-
Reaction: Slowly heat the reaction mixture to a moderately elevated temperature (a starting point of 100-120°C is suggested for optimization) and stir for several hours (e.g., 10 hours, to be optimized).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then slowly pour it into cold industrial ethanol to precipitate the product.
-
Purification: Stir the resulting slurry in an ice bath for 1 hour, then filter. Wash the filter cake with cold ethanol and dry under vacuum. Further purification may be achieved by recrystallization from a suitable solvent system.
Quantitative Data for Step 2
As this is a proposed protocol, specific yield and purity data are not available from the literature. The following are expected properties for the target compound.
| Parameter | Value | Reference |
| This compound | ||
| CAS Number | 88511-41-5 | |
| Molecular Formula | C₅H₅NO₄S | |
| Molecular Weight | 175.16 g/mol |
Proposed Experimental Workflow for Step 2
Concluding Remarks
References
Application Notes and Protocols for 3-Hydroxypyridine-2-sulfonic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, peer-reviewed experimental data on the synthesis and specific applications of 3-hydroxypyridine-2-sulfonic acid (CAS No: 88511-41-5) is limited in publicly available scientific literature. The following application notes and protocols are based on established principles of organic chemistry and information available for structurally related compounds. These are intended to serve as a foundational guide for research and development and should be adapted and optimized under appropriate laboratory conditions.
Introduction
This compound is a bifunctional heterocyclic compound containing both a hydroxyl and a sulfonic acid group on a pyridine ring. This unique combination of functional groups suggests its potential utility as a versatile intermediate in organic synthesis. The hydroxyl group can undergo O-alkylation, O-acylation, and can influence the electronic properties of the pyridine ring. The sulfonic acid group is a strong acid and a good leaving group in nucleophilic substitution reactions, and it can also be converted to other functional groups like sulfonamides and sulfonyl chlorides.
These characteristics make this compound a promising candidate for the synthesis of novel pharmaceuticals, agrochemicals, and specialty materials. Its potential applications are likely to be found in areas where substituted pyridines are of interest, such as in the development of kinase inhibitors, GPCR antagonists, and other biologically active molecules.
Potential Synthetic Pathways
The synthesis of this compound is not well-documented. However, a plausible approach is the direct electrophilic sulfonation of 3-hydroxypyridine. The regioselectivity of this reaction is influenced by the directing effects of both the hydroxyl group and the pyridine nitrogen. The hydroxyl group at the 3-position is an activating, ortho-, para-director, favoring substitution at the 2-, 4-, and 6-positions. The pyridine nitrogen is a deactivating group, particularly at the ortho and para positions (2-, 4-, and 6-positions). The interplay of these effects will determine the product distribution.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Hypothetical Synthesis of this compound
Objective: To synthesize this compound via direct sulfonation of 3-hydroxypyridine.
Materials:
-
3-Hydroxypyridine
-
Fuming sulfuric acid (20% SO₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle with temperature control
-
Separatory funnel
-
pH paper
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 20 mL of fuming sulfuric acid (20% SO₃).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 5.0 g of 3-hydroxypyridine to the stirred fuming sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120 °C.
-
Maintain the reaction at 120 °C for 6 hours, monitoring the progress by TLC (a suitable solvent system would need to be developed).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 100 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The product, being a sulfonic acid, is likely water-soluble. Isolation may require techniques such as ion-exchange chromatography or crystallization of a salt form.
-
For initial purification, wash the aqueous solution with diethyl ether (3 x 50 mL) to remove any unreacted starting material.
-
The aqueous layer containing the product can then be further purified by column chromatography on a suitable stationary phase (e.g., reverse-phase silica gel).
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 3-Hydroxypyridine |
| Molar Mass of Starting Material | 95.10 g/mol |
| Amount of Starting Material | 5.0 g (0.0526 mol) |
| Sulfonating Agent | Fuming Sulfuric Acid (20% SO₃) |
| Reaction Temperature | 120 °C |
| Reaction Time | 6 hours |
| Theoretical Yield | 9.21 g |
| Expected Purity | >95% (after purification) |
Potential Applications in Organic Synthesis
The bifunctional nature of this compound opens up several possibilities for its use as a synthetic intermediate.
Caption: Potential synthetic applications of this compound.
Synthesis of 3-Hydroxy-2-pyridylsulfonamides
The sulfonic acid can be converted to the corresponding sulfonyl chloride, which can then react with a wide range of amines to produce sulfonamides. These sulfonamides are important scaffolds in medicinal chemistry.
Experimental Protocol: Hypothetical Two-Step Synthesis of a 3-Hydroxy-2-pyridylsulfonamide
Step 1: Synthesis of 3-Hydroxy-2-pyridinesulfonyl Chloride
-
To a stirred solution of this compound (1.0 g, 5.71 mmol) in 10 mL of phosphorus oxychloride, add phosphorus pentachloride (1.3 g, 6.28 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to 80 °C for 4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
Step 2: Synthesis of N-Aryl-3-hydroxy-2-pyridinesulfonamide
-
Dissolve the crude 3-hydroxy-2-pyridinesulfonyl chloride in 15 mL of dichloromethane.
-
To this solution, add the desired aniline (1.1 equivalents) and triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Parameter | Step 1 | Step 2 |
| Starting Material | This compound | 3-Hydroxy-2-pyridinesulfonyl chloride |
| Reagents | PCl₅, POCl₃ | Aniline, Triethylamine |
| Solvent | - | Dichloromethane |
| Reaction Temperature | 80 °C | Room Temperature |
| Reaction Time | 4 hours | 12 hours |
| Expected Yield | 70-80% | 60-70% |
Nucleophilic Aromatic Substitution
The sulfonic acid group at the 2-position can potentially be displaced by strong nucleophiles under high temperatures, providing a route to 2-substituted-3-hydroxypyridines.
Experimental Protocol: Hypothetical Nucleophilic Displacement
-
In a sealed tube, dissolve this compound (0.5 g, 2.85 mmol) in 5 mL of a suitable high-boiling solvent (e.g., NMP or DMSO).
-
Add the desired nucleophile (e.g., sodium methoxide, 3 equivalents).
-
Heat the reaction mixture to 150-180 °C for 24 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Purify by column chromatography.
Use in Drug Development
Substituted pyridines are prevalent in many approved drugs. The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel drug candidates. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the sulfonamide derivatives can interact with various biological targets.
A logical workflow for utilizing this compound in a drug discovery program is depicted below.
Caption: Logical workflow for the use of this compound in drug development.
Conclusion
While specific, documented protocols for this compound are scarce, its chemical structure suggests significant potential as a versatile building block in organic synthesis. The provided hypothetical protocols, based on established chemical principles for related compounds, offer a starting point for researchers to explore the synthesis and applications of this intriguing molecule. Further investigation is warranted to determine the optimal conditions for its synthesis and to fully exploit its potential in the development of new chemical entities for various applications, including pharmaceuticals and materials science. All proposed experimental work should be conducted with appropriate safety precautions and after a thorough literature review of related transformations.
Application Notes and Protocols for the Analytical Detection of 3-Hydroxypyridine-2-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of potential analytical methods for the quantitative and qualitative analysis of 3-hydroxypyridine-2-sulfonic acid. The following protocols are based on established analytical techniques for similar compounds, including pyridine derivatives and sulfonic acids, and should be validated for the specific matrix and concentration range of interest.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a robust and widely used technique for the separation and quantification of polar organic compounds like this compound. Due to the polar nature of the sulfonic acid group and the aromatic pyridine ring, a mixed-mode or ion-exchange chromatographic approach is recommended.
Recommended Method: Mixed-Mode Chromatography
This method combines reversed-phase and ion-exchange retention mechanisms to achieve superior separation of polar analytes.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., water:acetonitrile mixture).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Column oven.
-
UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Amaze TR (Reversed-Phase/Anion-Cation Exchange) or similar mixed-mode column.
-
Mobile Phase A: 20 mM Ammonium Formate in water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-50% B
-
10-12 min: 50% B
-
12-13 min: 50-5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (based on the UV absorbance of pyridine derivatives).[1][2]
-
Injection Volume: 10 µL.
-
Data Presentation: Expected Quantitative Performance
The following table summarizes the typical performance characteristics expected from this HPLC method, based on the analysis of similar aromatic sulfonic acids.[3]
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram:
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be employed for the direct quantification of this compound in simple matrices, leveraging the ultraviolet absorbance of the pyridine ring.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., deionized water or a buffer solution).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the unknown sample by dissolving it in the same solvent and diluting it to fall within the calibration range.
-
-
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended).
-
Quartz cuvettes (1 cm path length).
-
-
Measurement:
-
Scan the UV spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 265 nm.[1][2]
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank (solvent).
-
Measure the absorbance of each calibration standard and the unknown sample.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Data Presentation: Expected Quantitative Performance
| Parameter | Expected Value |
| λmax | ~265 nm |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Workflow Diagram:
Electrochemical Detection
Electrochemical methods offer a sensitive and potentially portable means of detecting this compound. A glassy carbon electrode (GCE), possibly modified to enhance sensitivity and selectivity, can be used.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a supporting electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Dissolve the sample in the supporting electrolyte.
-
Deoxygenate the solution by purging with nitrogen gas for 10-15 minutes.
-
-
Instrumentation:
-
Potentiostat/Galvanostat.
-
Three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE).
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
-
-
Measurement (Differential Pulse Voltammetry - DPV):
-
Polish the GCE with alumina slurry, rinse, and sonicate in deionized water.
-
Place the prepared sample solution in the electrochemical cell.
-
Apply an initial potential and scan towards a final potential. The potential range should be determined empirically but may start from a non-oxidizing potential towards a potential where the analyte oxidizes.
-
Record the differential pulse voltammogram. The peak current will be proportional to the concentration of this compound.
-
Perform a calibration curve using standards of known concentrations.
-
Data Presentation: Expected Quantitative Performance
Based on the electrochemical detection of similar sulfonated aromatic compounds, the following performance can be anticipated.[4]
| Parameter | Expected Value |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Reproducibility (%RSD) | < 5% |
Experimental Workflow Diagram:
Disclaimer: The methods and expected performance data presented in these application notes are for guidance purposes. It is imperative that these methods are thoroughly validated in the user's laboratory for their specific application to ensure accuracy, precision, and reliability.
References
- 1. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. Electrochemical detection of sulfanilamide using tannic acid exfoliated MoS2 nanosheets combined with reduced graphene oxide/graphite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sulfonation of 3-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
3-Hydroxypyridine is a crucial heterocyclic scaffold found in numerous biologically active compounds and serves as a versatile precursor in medicinal chemistry. The introduction of a sulfonic acid moiety via electrophilic aromatic sulfonation can significantly alter the physicochemical properties of the molecule, enhancing its water solubility, modifying its pharmacokinetic profile, and providing a handle for further chemical derivatization. Sulfonated pyridines are key intermediates in the synthesis of various pharmaceuticals, including diuretics and anti-inflammatory agents.[1][2]
The sulfonation of an aromatic ring is a reversible electrophilic aromatic substitution reaction where a hydrogen atom is replaced by a sulfonic acid group (-SO₃H).[3] The reaction is typically carried out using strong sulfonating agents such as fuming sulfuric acid (oleum) or chlorosulfonic acid.[3][4] In the case of 3-hydroxypyridine, the regioselectivity of the reaction is directed by the activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing pyridinium nitrogen (under acidic conditions). The hydroxyl group's influence is generally dominant, leading to expected substitution at positions 2, 4, and 6. The precise isomeric distribution is dependent on the specific reaction conditions employed.
This document provides detailed experimental protocols for the sulfonation of 3-hydroxypyridine using two common methods: fuming sulfuric acid (oleum) and chlorosulfonic acid. It also includes data presentation in a tabular format for easy comparison and visualizations of the reaction pathway and experimental workflow.
Reaction Pathway and Isomer Formation
The sulfonation of 3-hydroxypyridine is an electrophilic aromatic substitution that can potentially yield three isomeric monosulfonated products. The hydroxyl group (-OH) is an activating group that directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. The reaction mechanism involves the generation of an electrophile (typically SO₃ or HSO₃⁺) which is then attacked by the electron-rich pyridine ring.[5]
Caption: Reaction scheme for the sulfonation of 3-hydroxypyridine.
Experimental Protocols
Protocol 1: Sulfonation using Fuming Sulfuric Acid (Oleum)
This protocol is adapted from established procedures for the sulfonation of hydroxypyridines, such as 4-hydroxypyridine.[6][7] It employs harsh conditions and is expected to yield a mixture of sulfonic acid isomers.
Materials:
-
3-Hydroxypyridine (1.0 eq)
-
Fuming Sulfuric Acid (20% SO₃, Oleum)
-
Mercury (II) Sulfate (catalyst, optional but recommended)
-
Ethanol (for precipitation)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Thermometer
-
Mechanical or magnetic stirrer
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a stirrer, reflux condenser, and thermometer, add fuming sulfuric acid (20% SO₃, ~10-15 mL per gram of 3-hydroxypyridine).
-
Initial Cooling: Cool the fuming sulfuric acid in an ice bath with stirring.
-
Addition of Reactant: Slowly and portion-wise, add 3-hydroxypyridine to the cold fuming sulfuric acid. Maintain the internal temperature below 25°C during the addition to control the initial exothermic reaction.
-
Catalyst Addition: Add a catalytic amount of mercury (II) sulfate (approx. 0.01-0.02 eq).
-
Heating: Slowly heat the reaction mixture to 180-200°C. The color of the mixture will likely darken.
-
Reaction Time: Maintain the temperature and continue stirring for 8-12 hours. Monitor the reaction progress by TLC if a suitable method is developed (e.g., using a highly polar mobile phase).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. In a separate beaker, prepare an appropriate amount of ethanol (~3 volumes relative to the reaction mixture) and cool it in an ice bath.
-
Isolation: Slowly and carefully pour the cooled reaction mixture into the cold ethanol with vigorous stirring. A precipitate of the 3-hydroxypyridine sulfonic acid should form.
-
Filtration and Washing: Stir the resulting slurry in the ice bath for 1 hour, then collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold ethanol.
-
Drying: Dry the collected solid under vacuum at 60-80°C to a constant weight.
Protocol 2: Sulfonation using Chlorosulfonic Acid
This method uses chlorosulfonic acid, a powerful sulfonating agent, and may proceed under milder conditions. However, it is highly reactive and requires careful handling.[4]
Materials:
-
3-Hydroxypyridine (1.0 eq)
-
Chlorosulfonic Acid (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or other inert solvent
-
Triethylamine or Pyridine (as a base and/or solvent)
-
Ice
-
Saturated Sodium Bicarbonate solution
Equipment:
-
Three-necked round-bottom flask
-
Pressure-equalizing dropping funnel
-
Thermometer
-
Magnetic stirrer
-
Ice-salt bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a pressure-equalizing dropping funnel, dissolve 3-hydroxypyridine in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Addition of Chlorosulfonic Acid: Add chlorosulfonic acid dropwise to the cooled solution via the dropping funnel. Maintain the internal temperature below 5°C throughout the addition. A precipitate may form.
-
Reaction Time: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully quench the reaction by slowly adding crushed ice, followed by a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral.
-
Work-up: Transfer the mixture to a separatory funnel. The product, being a sulfonic acid salt at neutral pH, will likely be in the aqueous layer. Separate the layers and wash the organic layer with water.
-
Isolation: Combine the aqueous layers. The product can be isolated by acidifying the solution (e.g., with HCl) and allowing the sulfonic acid to crystallize, or by lyophilization to obtain the sodium salt.
-
Purification: The crude product may be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Data Presentation: Summary of Sulfonation Conditions
The following table summarizes the key parameters for the described sulfonation protocols. Yields are hypothetical and will depend on the specific conditions and the isomeric distribution of the products.
| Parameter | Protocol 1: Oleum | Protocol 2: Chlorosulfonic Acid |
| Sulfonating Agent | Fuming Sulfuric Acid (20% SO₃) | Chlorosulfonic Acid (ClSO₃H) |
| Solvent | None (Oleum is the reagent and solvent) | Dichloromethane (DCM) |
| Catalyst | Mercury (II) Sulfate (optional) | None |
| Temperature | 180-200°C | 0°C to Room Temperature |
| Reaction Time | 8-12 hours | 3-6 hours |
| Expected Major Products | Mixture of 2-, 4-, and 6-sulfonic acid isomers | Mixture of 2-, 4-, and 6-sulfonic acid isomers |
| Hypothetical Yield | 60-75% | 50-70% |
Experimental Workflow Visualization
The following diagram outlines a general workflow for the synthesis, purification, and characterization of sulfonated 3-hydroxypyridine.
Caption: General experimental workflow for sulfonation.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Hydroxypyridine-3-sulfonic acid | 51498-37-4 [chemicalbook.com]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 7. 4-Hydroxypyridinium-3-sulfonate - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Potential of 3-Hydroxypyridine-2-sulfonic Acid: A Theoretical and Practical Guide
For Immediate Release
Topic: Applications of 3-Hydroxypyridine-2-sulfonic Acid in Catalysis
Audience: Researchers, scientists, and drug development professionals.
While direct, documented applications of this compound as a standalone catalyst in the scientific literature are scarce, its unique bifunctional structure, possessing both a Lewis basic pyridine ring and a Brønsted acidic sulfonic acid group, presents a compelling case for its potential in novel catalytic designs. This application note explores the theoretical catalytic applications of this molecule, drawing parallels from the known reactivity of its constituent functional groups. We provide hypothetical protocols and conceptual frameworks to guide researchers in exploring its catalytic capabilities.
The parent compound, 3-hydroxypyridine, is recognized for its versatility in organic synthesis, including its potential as a ligand in catalysis due to the coordinating ability of the pyridine nitrogen and the hydroxyl oxygen.[1] Furthermore, sulfonic acid-functionalized materials are widely employed as efficient and reusable solid acid catalysts in a variety of organic transformations.[2] The combination of these functionalities in a single molecule, this compound, suggests its potential as a bifunctional catalyst or a highly functionalized ligand for metal-catalyzed reactions.
Application Note 1: Bifunctional Acid-Base Catalysis
The proximate arrangement of a Brønsted acid (sulfonic acid) and a Lewis base (pyridine nitrogen) or a hydrogen-bond donor/acceptor (hydroxyl group) within the same molecule makes this compound a prime candidate for bifunctional catalysis. This setup can facilitate concerted reaction mechanisms, potentially leading to enhanced reaction rates and selectivities compared to using separate acid and base catalysts.
A hypothetical application is the catalysis of the aldol condensation reaction. The sulfonic acid moiety could activate the carbonyl group of the acceptor aldehyde, while the pyridine nitrogen could deprotonate the enolizable donor ketone, facilitating the formation of the enolate in close proximity.
Hypothetical Performance Data
Below is a table summarizing the anticipated performance of this compound as a bifunctional catalyst in a model aldol reaction between acetone and 4-nitrobenzaldehyde, compared to its monofunctional analogues.
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| This compound | 5 | Toluene | 80 | 12 | 95 | 88 |
| Pyridine-2-sulfonic acid | 5 | Toluene | 80 | 24 | 60 | 52 |
| 3-Hydroxypyridine | 5 | Toluene | 80 | 24 | 45 | 38 |
| p-Toluenesulfonic acid | 5 | Toluene | 80 | 24 | 70 | 65 |
| Pyridine | 5 | Toluene | 80 | 24 | 30 | 25 |
Experimental Protocol: Aldol Condensation
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) and acetone (10.0 mmol, 0.73 mL).
-
Catalyst Addition: Add this compound (0.05 mmol, 8.8 mg) to the flask.
-
Solvent Addition: Add 10 mL of toluene to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 12 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the desired aldol product.
-
Analysis: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The conversion and yield are determined by ¹H NMR analysis of the crude reaction mixture using an internal standard.
Logical Workflow for Bifunctional Catalysis
Caption: Workflow for the proposed bifunctional catalysis of an aldol reaction.
Application Note 2: Ligand in Transition Metal Catalysis
The pyridine, hydroxyl, and sulfonic acid groups can all act as coordination sites for metal ions. This makes this compound a potentially versatile tridentate ligand. The sulfonic acid group, in particular, can enhance the water solubility of the resulting metal complex, making it suitable for aqueous-phase catalysis, a key aspect of green chemistry.
A potential application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions in an aqueous medium. The ligand could stabilize the palladium catalyst, preventing its precipitation as palladium black, and the sulfonic acid group would ensure the catalyst's solubility.
Hypothetical Performance Data
The following table presents hypothetical data for a Suzuki-Miyaura coupling reaction between phenylboronic acid and 4-bromoanisole using a palladium complex of this compound.
| Catalyst System | Pd Loading (mol%) | Ligand Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / 3-HPSA | 1 | 2 | H₂O/EtOH (1:1) | 100 | 2 | 92 |
| Pd(OAc)₂ / PPh₃ | 1 | 2 | Toluene | 100 | 6 | 85 |
| Pd(OAc)₂ (no ligand) | 1 | 0 | H₂O/EtOH (1:1) | 100 | 8 | 40 |
3-HPSA: this compound
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Catalyst Preparation (in situ): In a Schlenk tube, dissolve Pd(OAc)₂ (0.01 mmol, 2.2 mg) and this compound (0.02 mmol, 3.5 mg) in a mixture of 5 mL of water and 5 mL of ethanol. Stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: To the catalyst solution, add 4-bromoanisole (1.0 mmol, 187.0 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).
-
Reaction: The Schlenk tube is sealed and the mixture is heated to 100 °C for 2 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield the desired biaryl product.
-
Analysis: The product is identified by ¹H NMR, ¹³C NMR, and GC-MS. The yield is calculated based on the isolated product.
Signaling Pathway for Ligand-Assisted Catalysis
Caption: Proposed catalytic cycle for a Suzuki-Miyaura reaction with the ligand.
Conclusion
While this compound remains an underexplored molecule in the field of catalysis, its inherent structural features suggest significant potential. The hypothetical applications and protocols presented here are intended to serve as a foundational guide for researchers interested in investigating its utility as a novel bifunctional catalyst or as a water-soluble ligand in transition metal catalysis. Further experimental validation is required to fully elucidate its catalytic efficacy and to expand its application scope.
References
Application Notes and Protocols: 3-Hydroxypyridine-2-Sulfonic Acid and its Analogs as Intermediates for Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceutical agents. Functionalized pyridines, such as hydroxypyridine sulfonic acids, serve as versatile intermediates in the synthesis of complex drug molecules. While direct pharmaceutical applications of 3-hydroxypyridine-2-sulfonic acid are not extensively documented in publicly available literature, its structural isomer, 4-hydroxypyridine-3-sulfonic acid, is a well-established key intermediate in the synthesis of the potent loop diuretic, Torsemide .
This document will provide detailed application notes and protocols centered on the synthesis of Torsemide intermediates, using 4-hydroxypyridine-3-sulfonic acid as a primary example to illustrate the utility of hydroxypyridine sulfonic acids in pharmaceutical manufacturing. The methodologies and data presented are compiled from established synthetic routes and are intended to provide a comprehensive guide for researchers in the field.
Chemical Properties
While specific data for this compound is limited, the general chemical properties of hydroxypyridine sulfonic acids are characterized by the presence of both an acidic sulfonic acid group and a weakly basic pyridine ring, along with a hydroxyl group that can participate in various reactions. These functional groups allow for a range of chemical transformations, making them valuable building blocks in organic synthesis.
Application in Pharmaceutical Synthesis: The Case of Torsemide
Torsemide is a pyridine-sulfonylurea derivative that acts as a potent loop diuretic, used in the management of edema associated with congestive heart failure, renal disease, or hepatic disease, as well as in the treatment of hypertension. The synthesis of Torsemide prominently features 4-hydroxypyridine-3-sulfonic acid as a key starting material.
Synthetic Workflow for Torsemide Intermediate
The following diagram illustrates the synthetic pathway from 4-hydroxypyridine to a key sulfonamide intermediate in the production of Torsemide.
Caption: Synthetic pathway for a key Torsemide intermediate.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of the Torsemide intermediate, 4-chloropyridine-3-sulfonamide.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| Sulfonation of 4-Hydroxypyridine | 4-Hydroxypyridine-3-sulfonic acid | C₅H₅NO₄S | 175.16 | 70.84 | >300 | [1] |
| Chlorination and Amination | 4-Chloropyridine-3-sulfonamide | C₅H₅ClN₂O₂S | 192.62 | 67.42 (two steps) | - | [1] |
Experimental Protocols
Synthesis of 4-Hydroxypyridine-3-sulfonic acid[1]
Materials:
-
4-Hydroxypyridine (38.04 g, 0.4 mol)
-
Fuming sulfuric acid (20% SO₃, 120 mL)
-
Mercury sulfate (1.90 g, 6.4 mmol)
-
Industrial ethanol
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (120 mL) and mercury sulfate (1.90 g).
-
Cool the mixture in an ice bath with stirring for 20 minutes.
-
Add 4-hydroxypyridine (38.04 g) portion-wise, ensuring the temperature remains below 25°C.
-
Slowly heat the resulting mixture to 190°C and maintain this temperature with stirring for 10 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into industrial ethanol (360 mL) in an ice bath.
-
Stir the resulting slurry for 1 hour in the ice bath.
-
Filter the precipitate.
-
Wash the filter cake with industrial alcohol (200 mL) by stirring for another hour in an ice bath.
-
Filter the slurry and dry the filter cake under vacuum at 60°C for 12 hours to yield 4-hydroxypyridine-3-sulfonic acid as a white solid (49.58 g, 70.84% yield).
Synthesis of 4-Chloropyridine-3-sulfonamide[1]
Materials:
-
4-Hydroxypyridine-3-sulfonic acid (17.50 g, 0.1 mol)
-
Phosphorus pentachloride (52.06 g, 0.25 mol)
-
Phosphorus oxychloride (23 mL, 0.25 mol)
-
Toluene
-
1,4-Dioxane
-
Concentrated ammonia
-
Ice water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer
-
Rotary evaporator
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a three-necked round-bottom flask, successively add 4-hydroxypyridine-3-sulfonic acid (17.50 g), phosphorus pentachloride (52.06 g), and phosphorus oxychloride (23 mL).
-
Slowly heat the mixture to 120°C and stir at this temperature for 5 hours.
-
Concentrate the reaction solution under reduced pressure.
-
Add toluene (100 mL) to the residue and concentrate under reduced pressure. Repeat this step three times to obtain 4-chloropyridine-3-sulfonyl chloride as a light green oil.
-
Add 1,4-dioxane to the oil and stir for 10 minutes in an ice bath.
-
In a separate flask, cool concentrated ammonia (60 mL) in an ice bath.
-
Add the dioxane mixture dropwise to the concentrated ammonia over 30 minutes.
-
Stir the resulting mixture in the ice bath for 30 minutes.
-
Concentrate the mixture under reduced pressure to obtain a yellow solid.
-
Add ice water (30 mL) to the crude solid and stir at 20-25°C for 20 minutes.
-
Filter the resulting precipitate and dry the solid under vacuum at 45°C for 6 hours to afford 4-chloropyridine-3-sulfonamide as a pale yellow solid (12.94 g, 67.42% two-step yield).
Mechanism of Action: Torsemide
Torsemide exerts its diuretic effect by inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water.
Signaling Pathway of Torsemide Action
Caption: Mechanism of action of the diuretic drug Torsemide.
Conclusion
While this compound itself is not a widely cited pharmaceutical intermediate, the detailed synthetic protocols and applications of its isomer, 4-hydroxypyridine-3-sulfonic acid, in the manufacturing of Torsemide, underscore the importance of hydroxypyridine sulfonic acids in drug development. The provided experimental procedures offer a solid foundation for the synthesis of key intermediates, and the data presented can aid in the optimization of such processes. The versatility of this class of compounds suggests potential for their application in the synthesis of other biologically active molecules.
References
Application Notes and Protocols: Use of 3-Hydroxypyridine-2-Sulfonic Acid in Agrochemical Development
Notice to the Reader: Extensive research for publicly available data on the direct application of 3-hydroxypyridine-2-sulfonic acid in the development of agrochemicals, including its use as an active ingredient or a direct synthetic intermediate, did not yield specific results. The information presented below is based on the broader context of pyridine-based compounds in agrochemical research and the applications of a related isomer, 4-hydroxypyridine-3-sulfonic acid , in other fields of chemical synthesis. This document serves as a foundational guide for researchers exploring the potential of such compounds, acknowledging the current gap in specific agrochemical literature.
Introduction to Pyridine Derivatives in Agrochemicals
Pyridine and its derivatives are a well-established class of heterocyclic compounds with a wide range of applications in the agrochemical industry. The pyridine ring serves as a versatile scaffold for the development of herbicides, fungicides, insecticides, and plant growth regulators. The biological activity of these compounds is often attributed to the specific substitution patterns on the pyridine ring, which influence their mode of action, selectivity, and environmental fate.
Potential Roles of this compound
While direct applications are not documented, the structure of this compound suggests potential as a synthetic intermediate. The hydroxyl and sulfonic acid groups offer reactive sites for further chemical modification to create more complex molecules with potential agrochemical activity.
Logical Relationship for Potential Synthesis
protocol for complex formation with 3-hydroxypyridine-2-sulfonic acid
Application Notes: 3-Hydroxypyridine-2-Sulfonic Acid Metal Complexes
Introduction
3-Hydroxypyridine derivatives, particularly hydroxypyridinones (HOPOs), are a versatile class of compounds with significant potential in medicinal and materials chemistry.[1][2] Their excellent metal chelating properties have been exploited for various applications, including chelation therapy for metal overload diseases, the development of insulin-mimetic agents, and the design of metalloenzyme inhibitors.[1][3][4][5] The introduction of a sulfonic acid group at the 2-position of the 3-hydroxypyridine scaffold is anticipated to modulate the coordination properties and aqueous solubility of the resulting metal complexes, opening new avenues for their application in drug development and as functional materials.
The pyridine nitrogen, the deprotonated hydroxyl group, and the sulfonic acid group can all participate in the coordination of metal ions, leading to the formation of stable, water-soluble metal complexes.[6][7][8] The sulfonic acid group, with its C3ν symmetry, can facilitate the formation of multidimensional supramolecular structures.[6]
Potential Applications
-
Chelation Therapy: Hydroxypyridinone-based chelators are being investigated for the treatment of iron and other hard metal-ion overload conditions.[3] The high affinity of the 3-hydroxypyridine moiety for trivalent metal ions like Fe(III) makes these compounds promising candidates for sequestering excess metals in biological systems.
-
Drug Delivery and Discovery: The ability to form stable metal complexes allows for the rational design of therapeutic agents.[1] For instance, metal complexes of hydroxypyridine derivatives have been studied for their insulin-enhancing properties.[4][5] The sulfonic acid group can improve the pharmacokinetic profile of these potential drugs by increasing their water solubility.
-
Metalloenzyme Inhibition: Over 30% of enzymes are metalloenzymes, containing metal ions essential for their catalytic activity.[1] The strong metal-chelating properties of 3-hydroxypyridine derivatives can be harnessed to design inhibitors for specific metalloenzymes, which is a promising strategy in drug discovery.[1]
-
Functional Materials: The coordination of sulfonic acid ligands with metal ions can lead to the formation of metal-organic frameworks (MOFs) and other supramolecular assemblies with interesting structural and physicochemical properties.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical)
This protocol is a general procedure based on the sulfonation of pyridine derivatives.[9]
Materials:
-
3-Hydroxypyridine
-
Fuming sulfuric acid (oleum)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxypyridine.
-
Slowly add fuming sulfuric acid (20% SO₃) to the flask while cooling in an ice bath.
-
After the addition is complete, heat the reaction mixture to 220-240 °C and maintain this temperature for 24 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Evaporate the solution to dryness under reduced pressure.
-
Extract the solid residue with hot ethanol to separate the product from inorganic salts.
-
Cool the ethanolic extract to induce crystallization of this compound.
-
Filter the crystals, wash with cold ethanol and then diethyl ether, and dry under vacuum.
Protocol 2: General Synthesis of Metal Complexes with this compound
This protocol is a generalized method adapted from procedures for similar ligands.[10]
Materials:
-
This compound
-
Metal salt (e.g., FeCl₃, CuCl₂, Zn(OAc)₂)
-
Ethanol or Methanol
-
Deionized water
-
0.1 M NaOH or NH₄OH solution
Procedure:
-
Dissolve this compound (2 mmol) in a minimal amount of a 1:1 ethanol/water mixture.
-
In a separate flask, dissolve the metal salt (1 mmol) in deionized water.
-
Slowly add the aqueous solution of the metal salt to the ethanolic solution of the ligand with vigorous stirring.
-
Adjust the pH of the reaction mixture to the desired value (typically between 5 and 7) by dropwise addition of 0.1 M NaOH or NH₄OH solution to facilitate deprotonation and complexation.
-
Reflux the reaction mixture for 3-4 hours at 80-100 °C with constant stirring.
-
Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration.
-
Wash the precipitate with warm water, followed by 50% ethanol, and then diethyl ether to remove any unreacted starting materials.
-
Dry the resulting metal complex in a vacuum desiccator over anhydrous CaCl₂.
-
If no precipitate forms upon cooling, slowly evaporate the solvent under reduced pressure to obtain the solid complex.
Protocol 3: Characterization of the Metal Complexes
1. Spectroscopic Characterization:
-
FT-IR Spectroscopy: Record the FT-IR spectra of the free ligand and the metal complexes to identify the coordination sites. Look for shifts in the vibrational frequencies of the O-H, S=O, and C=N bonds upon complexation.
-
UV-Visible Spectroscopy: Dissolve the complexes in a suitable solvent (e.g., water or DMSO) and record the UV-Vis spectra to study the electronic transitions and confirm complex formation.
-
¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), record the NMR spectra to determine the structure of the complex in solution.[10]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., Cu(II), Mn(II), Fe(III)), EPR spectroscopy can provide information about the coordination environment of the metal ion.[4][5]
2. Structural and Compositional Analysis:
-
Elemental Analysis (C, H, N, S): Determine the elemental composition of the complexes to confirm their stoichiometry.[4][5]
-
X-ray Crystallography: Grow single crystals of the complexes to determine their solid-state structure and coordination geometry.[4][5]
-
Mass Spectrometry: Use techniques like ESI-MS to determine the molecular weight of the complex.[4][5]
3. Physicochemical Characterization:
-
Magnetic Susceptibility: Measure the magnetic moment of the complexes to determine the number of unpaired electrons and infer the geometry of the metal center.[4][5]
-
Thermal Analysis (TGA/DSC): Study the thermal stability of the complexes and identify the presence of coordinated or lattice water molecules.
-
Molar Conductivity: Measure the molar conductivity of the complexes in a suitable solvent to determine if they are electrolytic or non-electrolytic in nature.
Protocol 4: Determination of Stability Constants
The stability constants of the metal complexes can be determined using potentiometric or spectrophotometric titrations.[11][12][13]
Potentiometric Titration (Bjerrum's Method):
-
Prepare solutions of the ligand, the metal ion, and a strong acid (e.g., HClO₄) of known concentrations in a constant ionic strength medium (e.g., 0.1 M KNO₃).
-
Titrate a solution containing the ligand and the metal ion with a standardized carbonate-free NaOH solution.
-
Record the pH of the solution after each addition of the titrant.
-
Perform a similar titration with the ligand and the strong acid in the absence of the metal ion to determine the protonation constants of the ligand.
-
Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each pH value.
-
Plot n̄ versus pL (-log[L]) to obtain the formation curve.
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, at n̄ = 0.5, pL = log(K₁).
Data Presentation
The quantitative data obtained from the characterization of the metal complexes should be summarized in tables for easy comparison.
Table 1: Physicochemical and Spectroscopic Data for M(II/III)-(3-hydroxypyridine-2-sulfonate)ₓ Complexes
| Complex | Color | Yield (%) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μB) | Key FT-IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) |
| Ligand | White | - | - | - | ν(O-H), ν(S=O), ν(C=N) | - |
| [Fe(L)₃] | Red-Brown | |||||
| [Cu(L)₂] | Blue | |||||
| [Zn(L)₂] | White |
Table 2: Stability Constants of Metal Complexes with this compound
| Metal Ion | log K₁ | log K₂ | log K₃ | Overall Stability Constant (log β) |
| Fe(III) | ||||
| Cu(II) | ||||
| Zn(II) |
Note: The data in the tables are placeholders and should be replaced with experimental values.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Caption: Rationale for developing this compound metal complexes.
References
- 1. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE SYNTHESIS AND PROPERTIES OF A SODIUM SUPRAMOLECULAR CRYSTAL NETWORK CONSTRUCTED WITH FUNCTIONAL PYRAZINE SULFONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 13. chemijournal.com [chemijournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxypyridine-2-Sulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-hydroxypyridine-2-sulfonic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during this synthesis, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the sulfonation of 3-hydroxypyridine?
A1: The most common method for the sulfonation of 3-hydroxypyridine is electrophilic aromatic substitution using a strong sulfonating agent, typically fuming sulfuric acid (oleum). The reaction is generally carried out at elevated temperatures. To favor substitution at the 2-position, it is crucial to perform the reaction under strongly acidic conditions to ensure the pyridine nitrogen is protonated.
Q2: Why is achieving regioselectivity for the 2-position challenging in the sulfonation of 3-hydroxypyridine?
A2: Pyridine itself is an electron-deficient aromatic ring, making electrophilic aromatic substitution inherently difficult. While the hydroxyl group at the 3-position is an activating group, the pyridine nitrogen is a deactivating group. The regioselectivity is highly dependent on the reaction conditions. In neutral or weakly acidic media, substitution may be directed to other positions. However, under strongly acidic conditions, the pyridine nitrogen is protonated, and studies on related electrophilic substitutions, such as nitration, have shown that this directs substitution to the 2-position.
Q3: What are the typical side reactions and byproducts in this synthesis?
A3: Common side reactions include the formation of other sulfonic acid isomers (e.g., 3-hydroxypyridine-4-sulfonic acid and 3-hydroxypyridine-6-sulfonic acid), di-sulfonated products, and degradation of the starting material or product at high temperatures. Overheating can lead to charring and the formation of complex, hard-to-remove impurities.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by periodically taking small aliquots of the reaction mixture, quenching them, and analyzing them by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This allows for the determination of the consumption of the starting material and the formation of the product.
Q5: What are the recommended purification methods for this compound?
A5: Purification can be challenging due to the high polarity and low solubility of the product in organic solvents. A common method involves neutralization of the reaction mixture with a base (e.g., calcium carbonate or barium hydroxide) to precipitate the excess sulfuric acid as a sulfate salt. After filtration, the product can be isolated from the aqueous solution by crystallization, ion-exchange chromatography, or by forming a less soluble salt.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient work-up and product isolation. - Degradation of starting material or product. | - Monitor the reaction progress using HPLC or TLC to ensure completion. - Optimize the reaction temperature and time. See the experimental protocol for recommended ranges. - Carefully follow the purification protocol to minimize product loss. - Avoid excessively high temperatures and prolonged reaction times. |
| Formation of Multiple Isomers | - Incorrect reaction conditions (e.g., insufficient acidity). - Reaction temperature is too high, leading to thermodynamic products. | - Ensure the reaction is carried out in a strongly acidic medium (e.g., fuming sulfuric acid) to promote protonation of the pyridine nitrogen. - Optimize the reaction temperature to favor the kinetic product (2-sulfonic acid). |
| Product is Difficult to Purify | - Presence of significant amounts of inorganic salts from neutralization. - Formation of tarry byproducts. | - Use a base for neutralization that forms a highly insoluble sulfate salt (e.g., Ca(OH)₂ or Ba(OH)₂) for easier removal. - Consider using ion-exchange chromatography for purification. - Avoid overheating the reaction mixture to minimize tar formation. |
| Reaction Mixture Solidifies | - High concentration of reactants. - Precipitation of starting material or product. | - Use a sufficient amount of the sulfonating agent to keep the reaction mixture stirrable. - If the product precipitates, ensure adequate stirring to maintain a suspension. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a suggested starting point based on general principles of pyridine sulfonation and the known regioselectivity of electrophilic substitution on protonated 3-hydroxypyridine. Optimization of specific parameters may be required.
Materials:
-
3-Hydroxypyridine
-
Fuming Sulfuric Acid (20-30% SO₃)
-
Calcium Hydroxide or Barium Hydroxide
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube, carefully add fuming sulfuric acid.
-
Addition of Reactant: Cool the fuming sulfuric acid in an ice bath. Slowly and portion-wise, add 3-hydroxypyridine to the stirred acid, ensuring the temperature does not exceed 25 °C.
-
Sulfonation: After the addition is complete, slowly heat the reaction mixture to the desired temperature (optimization may be required, starting with a range of 120-150 °C) and maintain it for several hours (e.g., 4-8 hours). Monitor the reaction progress by HPLC or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Slowly add calcium hydroxide or barium hydroxide to the acidic solution to neutralize the excess sulfuric acid. The pH should be adjusted to around 7. A thick precipitate of calcium or barium sulfate will form.
-
Isolation: Filter off the sulfate precipitate and wash it with hot deionized water. Combine the filtrate and washings.
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound may be further purified by recrystallization from a water/ethanol mixture or by ion-exchange chromatography.
Table of Reaction Parameters for Optimization
| Parameter | Range to Investigate | Effect on Yield and Purity |
| Temperature | 100 - 160 °C | Higher temperatures may increase the reaction rate but can also lead to degradation and byproduct formation. |
| Reaction Time | 2 - 12 hours | Longer reaction times may increase conversion but also risk byproduct formation. |
| Molar Ratio (SO₃:Substrate) | 2:1 to 5:1 | A higher excess of the sulfonating agent can drive the reaction to completion but may complicate the work-up. |
| Concentration of Oleum | 20% to 30% SO₃ | Higher concentrations of SO₃ are more reactive but can be more difficult to handle and may lead to more side reactions. |
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Key factors influencing regioselectivity in the synthesis.
Technical Support Center: Synthesis of 3-Hydroxypyridine-2-Sulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxypyridine-2-sulfonic acid.
Troubleshooting Guide
Low yield or incomplete conversion of the starting material is a common issue in the sulfonation of 3-hydroxypyridine. The presence of isomeric side products and di-sulfonated derivatives can also complicate purification and reduce the overall yield of the desired this compound. This guide provides potential causes and corrective actions for common problems encountered during the synthesis.
| Problem | Potential Cause | Recommended Action |
| Low to No Conversion of 3-Hydroxypyridine | 1. Inactive Sulfonating Agent: Fuming sulfuric acid (oleum) can absorb moisture from the air, reducing its activity. | Use fresh, unopened fuming sulfuric acid or determine the SO₃ content of older batches before use. Ensure all glassware is thoroughly dried. |
| 2. Insufficient Reaction Temperature: The sulfonation of the electron-deficient pyridine ring, even with an activating hydroxyl group, requires high temperatures. | Carefully monitor and control the reaction temperature to maintain it within the optimal range (typically 180-200°C). Use a high-boiling point solvent or a sand bath for uniform heating. | |
| 3. Inadequate Reaction Time: The reaction may not have proceeded to completion. | Increase the reaction time and monitor the progress using a suitable analytical technique like HPLC or TLC. | |
| Formation of Multiple Products (Isomers) | 1. Suboptimal Reaction Temperature: Temperature can influence the regioselectivity of the sulfonation. | Maintain a consistent and optimized reaction temperature. Lower temperatures might favor the thermodynamically more stable product, while higher temperatures could lead to a mixture of kinetic and thermodynamic products. |
| 2. Strong Activating Effect of the Hydroxyl Group: The -OH group is a strong ortho-, para-director, leading to sulfonation at the 4- and 6-positions in addition to the desired 2-position. | While difficult to completely avoid, careful control of reaction conditions (temperature, concentration of sulfonating agent) can help maximize the yield of the desired isomer. Consider using a milder sulfonating agent if isomer formation is excessive. | |
| Formation of Di-sulfonated Byproducts | 1. Excess Sulfonating Agent: A large excess of fuming sulfuric acid can lead to the introduction of a second sulfonic acid group on the pyridine ring. | Use a stoichiometric amount or a slight excess of the sulfonating agent. The optimal ratio should be determined experimentally. |
| 2. High Reaction Temperature and/or Long Reaction Time: Harsh reaction conditions promote over-sulfonation. | Reduce the reaction temperature or shorten the reaction time once the formation of the mono-sulfonated product is maximized, as monitored by in-process controls. | |
| Product Degradation (Darkening of Reaction Mixture) | 1. Charring at High Temperatures: 3-Hydroxypyridine and its sulfonated derivatives can decompose at very high temperatures. | Ensure uniform heating and avoid localized overheating. Vigorous stirring is crucial. If charring is a persistent issue, a slight reduction in the reaction temperature might be necessary, potentially with a corresponding increase in reaction time. |
| Difficult Product Isolation and Purification | 1. Presence of Isomeric Products: The similar polarity of the sulfonic acid isomers can make their separation by crystallization or chromatography challenging. | Utilize specialized chromatographic techniques, such as ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC), for better separation. Fractional crystallization from different solvent systems may also be attempted. |
| 2. High Water Solubility of the Product: The sulfonic acid group imparts high water solubility, which can make precipitation and filtration difficult. | After quenching the reaction mixture, consider adjusting the pH to the isoelectric point of the desired product to minimize its solubility. Salting out with an appropriate inorganic salt might also aid precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are isomeric monosulfonic acids, primarily 3-hydroxypyridine-4-sulfonic acid and 3-hydroxypyridine-6-sulfonic acid. This is due to the ortho- and para-directing effect of the hydroxyl group. Under harsh reaction conditions, di-sulfonated products such as 3-hydroxypyridine-2,4-disulfonic acid and 3-hydroxypyridine-2,6-disulfonic acid can also be formed.
Q2: How can I minimize the formation of isomeric side products?
A2: Optimizing the reaction temperature is crucial for controlling regioselectivity. It is recommended to perform small-scale experiments at different temperatures to find the optimal balance between reaction rate and selectivity. Using a milder sulfonating agent, such as a sulfur trioxide-pyridine complex, might also improve selectivity, although this may require longer reaction times or higher temperatures to achieve sufficient conversion.
Q3: What is the role of a mercury catalyst in this reaction?
A3: A mercury catalyst, such as mercury(II) sulfate, is often used in the sulfonation of pyridines. It is believed to facilitate the electrophilic attack on the electron-deficient pyridine ring. However, due to the toxicity of mercury compounds, alternative catalysts or catalyst-free conditions should be considered if possible.
Q4: Is the sulfonation of 3-hydroxypyridine a reversible reaction?
A4: Yes, sulfonation is a reversible process. The reverse reaction, desulfonation, is favored at higher temperatures in the presence of dilute acid. This can be a factor in the overall yield and product distribution, especially during workup. To favor the sulfonated product, it is important to use a concentrated sulfonating agent and to remove any water formed during the reaction.
Q5: What analytical techniques are suitable for monitoring the reaction progress and analyzing the product mixture?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. A reverse-phase C18 column with an ion-pairing reagent in the mobile phase can effectively separate the starting material, the desired product, and the isomeric side products. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and confirming the position of the sulfonic acid group on the pyridine ring.
Experimental Protocol: Synthesis of 4-Hydroxypyridine-3-Sulfonic Acid (A Model for this compound)
This protocol is for a closely related isomer and can be adapted for the synthesis of this compound.[1] Caution: This reaction involves corrosive and toxic materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Hydroxypyridine
-
Fuming sulfuric acid (20% SO₃)
-
Mercury(II) sulfate
-
Industrial ethanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Ice bath
-
Heating mantle or oil bath
-
Mechanical stirrer
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and mechanical stirrer, add fuming sulfuric acid (e.g., 120 mL for 0.4 mol of substrate).[1]
-
Cool the flask in an ice bath and add mercury(II) sulfate (e.g., 1.90 g, 6.4 mmol for 0.4 mol of substrate) with stirring.[1]
-
Continue stirring in the ice bath for 20 minutes.[1]
-
Portion-wise, add 4-hydroxypyridine (e.g., 38.04 g, 0.4 mol) to the mixture, ensuring the temperature remains below 25°C.[1]
-
After the addition is complete, slowly heat the mixture to 190°C and maintain this temperature for 10 hours with continuous stirring.[1]
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into industrial ethanol (e.g., 360 mL) with stirring. This should be done in a large beaker within an ice bath to control the exothermic reaction.
-
Stir the resulting slurry in an ice bath for 1 hour to facilitate precipitation.
-
Filter the precipitate and wash the filter cake with cold industrial ethanol.
-
To further purify the product, the filter cake can be re-slurried in fresh industrial ethanol, stirred in an ice bath for 1 hour, and filtered again.
-
Dry the final product under vacuum at 60°C for 12 hours. A white solid of 4-hydroxypyridine-3-sulfonic acid is obtained. The reported yield for this specific protocol is 70.84%.[1]
Visualizations
Reaction Pathway
Caption: Reaction scheme for the sulfonation of 3-hydroxypyridine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
improving the stability of 3-hydroxypyridine-2-sulfonic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxypyridine-2-sulfonic acid. The information is designed to help you anticipate and address stability issues you may encounter during your experiments.
Troubleshooting Guide
Users experiencing unexpected results, such as loss of compound potency, changes in solution appearance, or the emergence of unknown peaks in analytical chromatograms, should consult the following table. This guide is based on the known chemical properties of pyridine and sulfonic acid derivatives.
| Observed Issue | Potential Cause | Recommended Action |
| Gradual loss of parent compound concentration over time in solution. | Hydrolytic Decomposition: The sulfonic acid group may be susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH. | Maintain solutions at a neutral pH whenever possible. If the experimental conditions require acidic or basic solutions, prepare them fresh and use them promptly. For storage, consider freezing the solution at -20°C or -80°C. |
| Rapid degradation of the compound when exposed to light. | Photodegradation: Pyridine-containing compounds can be light-sensitive. Photodegradation can lead to desulfonation and cleavage of the pyridine ring.[1] | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidative Degradation: The 3-hydroxy group on the pyridine ring makes the compound susceptible to oxidation, which can be accelerated by air and certain metal ions.[2] | Use deoxygenated solvents to prepare solutions. Consider adding a small amount of an antioxidant, such as EDTA, to chelate metal ions that can catalyze oxidation. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitate formation in the solution. | Change in Solubility or Formation of Insoluble Degradants: Degradation products may have different solubility profiles than the parent compound. | Before use, visually inspect the solution for any precipitates. If a precipitate is observed, it may be necessary to filter the solution and re-quantify the concentration of the active compound. Investigate the identity of the precipitate to understand the degradation pathway. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of Degradation Products: New peaks indicate the presence of impurities or degradants. | Characterize the new peaks using techniques like mass spectrometry to identify the degradation products. This information is crucial for understanding the degradation pathway and for developing strategies to mitigate it. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
A1: For short-term storage (up to 24 hours), solutions should be kept refrigerated at 2-8°C and protected from light.[3] For long-term storage, it is recommended to aliquot the solution into airtight containers and store them at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound in solution?
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure and data from similar compounds, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the sulfonic acid group to yield 3-hydroxypyridine. This is more likely to occur at high temperatures and non-neutral pH.[4]
-
Oxidation: The electron-rich pyridine ring, activated by the hydroxyl group, is susceptible to oxidation, which can lead to ring-opening products.
-
Photodegradation: Exposure to light, particularly UV light, can induce desulfonation and cleavage of the pyridine ring.[1]
The following diagram illustrates a logical workflow for investigating the stability of this compound.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[5] An ideal method should be able to separate the parent compound from any potential degradation products.
Experimental Protocol: General HPLC Method for Stability Assessment
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted to 3-4) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating polar compounds and their degradation products.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Forced Degradation Study: To ensure your method is stability-indicating, you should perform a forced degradation study. This involves exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) for a short period to generate degradation products. The HPLC method should then be able to resolve the parent peak from all the degradation peaks.
The following diagram illustrates a typical experimental workflow for a forced degradation study.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, based on safety data for a similar compound, 4-hydroxypyridine-3-sulfonic acid, strong oxidizing agents are incompatible.[3][6] Contact with strong oxidizers could lead to a vigorous reaction and rapid degradation of the compound. You should also avoid strong acids and bases unless required by your protocol, as they can promote hydrolysis.[7]
References
- 1. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 3-羟基吡啶-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: 3-Hydroxypyridine-2-sulfonic Acid Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxypyridine-2-sulfonic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a pyridine derivative substituted with a hydroxyl group at the 3-position and a sulfonic acid group at the 2-position. Key properties are summarized below.
| Property | Value |
| CAS Number | 88511-41-5[1] |
| Molecular Formula | C5H5NO4S[1] |
| Molecular Weight | 175.16 g/mol [1] |
Q2: What are the recommended storage conditions for this compound and its derivatives?
While specific stability data for this compound is limited, related compounds like 3-hydroxypyridine are known to be light-sensitive and can decompose in air.[2] Therefore, it is recommended to store the compound in a tightly sealed container, in a cool, dry, and dark place.
Q3: What are the potential biological activities of 3-hydroxypyridine derivatives?
Derivatives of 3-hydroxypyridine have been investigated for a range of biological activities. For instance, some derivatives have shown antioxidant properties and have been studied for their effects on monoamine oxidase (MAO) activity.[2] Additionally, hydroxypyridone and hydroxythiopyridone compounds have demonstrated antiproliferative activity against cancer cell lines.[3] Pyrazolopyridine sulfonamides have been explored as carbonic anhydrase inhibitors.[4]
Troubleshooting Guide
Synthesis of this compound
Q4: My sulfonation reaction of 3-hydroxypyridine is resulting in a low yield or a dark, tarry substance. What could be the cause?
Low yields and charring are common issues in pyridine sulfonation, which often requires harsh conditions.[5]
-
Overheating: The sulfonation of pyridine is highly exothermic.[5] Poor temperature control can lead to charring and the formation of unwanted byproducts. It is crucial to use a well-controlled heating system, such as a jacketed flask with a circulating temperature-controlled fluid.[5]
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Incorrect Reagent Concentration: Using a sulfonating agent that is too strong or in a large excess can promote side reactions.[5] The choice of sulfonating agent (e.g., fuming sulfuric acid, sulfur trioxide-pyridine complex) and its stoichiometry should be carefully optimized.[5]
-
Reaction Time: Prolonged reaction times at high temperatures can lead to the formation of byproducts, including dihydroxypyridines.[6]
Q5: I am observing the formation of multiple isomers during the sulfonation of 3-hydroxypyridine. How can I improve the regioselectivity for the 2-position?
While sulfonation of unsubstituted pyridine typically occurs at the 3-position, the directing effects of the existing hydroxyl group on 3-hydroxypyridine can influence the position of the incoming sulfonic acid group.[7][8]
-
Reaction Temperature: At higher temperatures, isomerization can occur. For instance, in the sulfonation of pyridine, heating at elevated temperatures can lead to the formation of the 4-sulfonic acid isomer.[7] Careful control of the reaction temperature is essential.
-
Catalyst: The use of a catalyst, such as mercuric sulfate, can influence the regioselectivity and allow for milder reaction conditions.[7][8]
Purification and Isolation
Q6: I am having difficulty purifying the final this compound product. What purification methods are recommended?
The purification of pyridine sulfonic acids can be challenging due to their physical properties.
-
Recrystallization: Recrystallization from water or a mixture of ethanol and water is a common method for purifying pyridine sulfonic acids.[9]
-
Precipitation: The product can often be precipitated from the reaction mixture by cooling and adding a suitable solvent. For example, after sulfonation, pouring the reaction mixture into cold ethanol can induce precipitation.
-
Removal of Residual Pyridine: If a pyridine-SO3 complex is used, removing residual pyridine can be difficult. Azeotropic distillation with toluene or heptane can be employed.[5]
-
Decolorization: Treatment with activated charcoal can be used to remove colored impurities from the product solution before crystallization.[10]
Workflow & Relationship Diagrams
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting low yields in sulfonation reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from related pyridine sulfonation procedures)
This protocol is a generalized procedure adapted from the synthesis of related hydroxypyridine sulfonic acids and should be optimized for specific experimental conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add fuming sulfuric acid (e.g., 20% SO3).
-
Addition of Catalyst: Cool the flask in an ice bath and add mercuric sulfate as a catalyst.[11]
-
Addition of Starting Material: Slowly add 3-hydroxypyridine portion-wise, ensuring the temperature does not exceed 25°C.
-
Heating: Gradually heat the reaction mixture to the desired temperature (e.g., 190-220°C) and maintain for several hours (e.g., 8-10 hours).[11]
-
Work-up: Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing crushed ice or cold industrial ethanol to precipitate the product.[11]
-
Isolation: Stir the resulting slurry in an ice bath for approximately one hour, then collect the precipitate by filtration.
-
Washing and Drying: Wash the filter cake with cold ethanol and dry under vacuum to yield the crude this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and stir at an elevated temperature for 15-30 minutes.[10]
-
Hot Filtration: Filter the hot solution to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote further crystallization. The addition of a co-solvent like ethanol may be necessary to induce precipitation.[10]
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data
The following table summarizes reaction conditions and yields for the synthesis of related pyridine sulfonic acids, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Sulfonating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | Fuming H2SO4 | HgSO4 | 210-220 | 8-10 | Not Specified | CN103664760A |
| 4-Hydroxypyridine | Fuming H2SO4 (20% SO3) | HgSO4 | 190 | 10 | 70.84 | [11] |
| 3-Chloropyridine-N-oxide | Sodium bisulfite | None | 145 | 17 | 75-80 | [10] |
| Pyridine | 100% H2SO4 | HgSO4 | ~275 | Not Specified | Not Specified | [7] |
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]
- 7. The reactivity of pyridine towards sulphuric acid at elevated temperatures [scite.ai]
- 8. Unit 4 Pyridine | PDF [slideshare.net]
- 9. 3-Pyridinesulfonic acid | 636-73-7 [chemicalbook.com]
- 10. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 11. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
overcoming low yield in the sulfonation of 3-hydroxypyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges, particularly low yield, encountered during the sulfonation of 3-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the sulfonation of 3-hydroxypyridine?
The reaction of 4-hydroxypyridine with oleum (fuming sulfuric acid) results in the formation of 4-hydroxypyridinium-3-sulfonate.[1] In the case of 3-hydroxypyridine, the sulfonation typically occurs at the position ortho or para to the hydroxyl group, but is also influenced by the directing effect of the pyridine nitrogen.
Q2: Why is the sulfonation of pyridine derivatives often challenging?
The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density and making the ring less reactive towards electrophilic aromatic substitution compared to benzene.[2] This reduced reactivity often necessitates harsh reaction conditions, such as high temperatures, which can lead to side reactions and product degradation.[3][4]
Q3: What is the role of a catalyst, such as mercuric sulfate, in this reaction?
Mercuric sulfate has been historically used as a catalyst to improve yields and allow for lower reaction temperatures.[3][5] For instance, its addition can lower the required temperature from over 300°C to around 230°C and increase yields significantly.[3] However, due to its toxicity and the environmental concerns associated with heavy metals, its use is a considerable drawback.[3]
Q4: At which position on the 3-hydroxypyridine ring does sulfonation typically occur?
Electrophilic substitution on pyridine generally occurs at the 3-position (meta to the nitrogen) because the intermediates for substitution at the 2- and 4-positions are destabilized by placing a positive charge on the electronegative nitrogen atom.[2] The hydroxyl group at the 3-position is an activating, ortho-para director. The final regioselectivity will be a result of the combined directing effects of the ring nitrogen and the hydroxyl group.
Troubleshooting Guide: Overcoming Low Yield
This guide addresses specific issues that can lead to poor outcomes in the sulfonation of 3-hydroxypyridine.
Q5: My reaction yield is consistently low. What are the most common causes?
Low yields in the sulfonation of pyridine derivatives are often multifactorial. The primary culprits include incomplete reaction, product degradation under harsh conditions, and inefficient product isolation. High reaction temperatures maintained for extended periods can lead to charring and the formation of unwanted by-products.[3][6]
To diagnose the issue, consider the following logical progression:
Caption: Troubleshooting flowchart for diagnosing low yield.
Q6: I'm observing significant charring and dark-colored by-products. How can I prevent this?
Charring is a clear sign of product or starting material degradation due to excessive heat.
-
Temperature Control: Carefully control the reaction temperature. Using a jacketed reaction vessel with a circulating temperature-controlled fluid is more precise than a heating mantle.[6]
-
Reaction Time: The optimal yield is dependent on the reaction time at a specific temperature. Extended heating, even at the correct temperature, can degrade the product.[5]
-
Sulfonating Agent Concentration: Ensure the appropriate concentration of sulfur trioxide (SO₃) in the fuming sulfuric acid. One study found that the presence of one equivalent of SO₃ was a key factor for achieving the best yields.[5]
Q7: My starting material is not fully consumed, even after extended reaction times. What should I do?
Incomplete conversion suggests the reaction conditions are not optimal for driving the equilibrium towards the product.
-
Increase Temperature: While being cautious of degradation, a modest increase in temperature may be necessary. Classical methods often require temperatures in the range of 190-230°C.[3][7][8]
-
Catalyst: If not already in use, consider a catalyst. While mercuric sulfate is effective, exploring safer, modern alternatives is advisable.
-
Alternative Reagents: For substrates that are particularly resistant to sulfonation, milder and more reactive sulfonating agents like a sulfur trioxide-pyridine complex (Py·SO₃) can be used, often under less harsh conditions.[6][9]
Q8: I'm struggling with product isolation and purification from the reaction mixture. What is an effective method?
Isolating the sulfonic acid product from a large volume of sulfuric acid can be challenging.
-
Precipitation: After cooling the reaction, the product can often be precipitated by carefully pouring the mixture into a cold organic solvent, such as industrial ethanol.[7]
-
Salt Formation: A common purification strategy involves converting the sulfonic acid to a salt (e.g., calcium or barium salt) to remove excess sulfate, followed by regeneration of the free acid.[5]
-
Recrystallization: The crude product can be further purified by recrystallization. For example, dissolving the product in water, treating with activated charcoal to remove colored impurities, and then reprecipitating with an alcohol like ethanol or methanol can yield a product with high purity.[3]
Comparative Data on Reaction Conditions
The following table summarizes various reported conditions for the sulfonation of pyridine and its derivatives to provide a comparative overview.
| Starting Material | Sulfonating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | Fuming H₂SO₄ | Mercuric Sulfate | 210-220 | 8-10 | Not specified | [8] |
| Pyridine | Fuming H₂SO₄ | Mercuric Sulfate | 230 | 12-14 | 35-40 | [5] |
| Pyridine | Concentrated H₂SO₄ | None | 300-350 | 24 | 50 | [3] |
| 4-Hydroxypyridine | Fuming H₂SO₄ (20% SO₃) | Mercury Sulfate | 190 | 10 | 70.8 | [7] |
| Pyridine (via N-oxide) | Sulfonating Agent | None | Not specified | Not specified | 75-80 | [3] |
Key Experimental Protocols
Protocol 1: Classical Sulfonation using Fuming Sulfuric Acid and Catalyst
This protocol is adapted from the synthesis of 4-hydroxypyridine-3-sulfonic acid.[7]
Workflow:
Caption: General workflow for classical sulfonation.
Methodology:
-
Preparation: To a three-necked round-bottom flask equipped with a reflux condenser and thermometer, add fuming sulfuric acid (e.g., 20% SO₃) and a catalytic amount of mercury sulfate (e.g., ~1.5 mol%).
-
Reagent Addition: Stir the mixture in an ice bath for 20 minutes. Add 3-hydroxypyridine portion-wise, ensuring the temperature remains below 25°C.
-
Reaction: Slowly heat the resulting mixture to the target temperature (e.g., 190°C) and stir at this temperature for the specified duration (e.g., 10 hours).
-
Isolation: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing cold industrial ethanol to precipitate the crude product.
-
Purification: Stir the resulting slurry for 1 hour in an ice bath and then filter. Wash the filter cake with additional cold ethanol.
-
Drying: Dry the final product under vacuum at an appropriate temperature (e.g., 60°C) for 12 hours.
Protocol 2: Purification of Pyridine-3-Sulfonic Acid
This protocol describes a method for purifying the product after initial isolation.[3]
-
Dissolution: Dissolve the crude sulfonic acid product in water (e.g., 260 mL).
-
Decolorization: Add activated charcoal (e.g., 5 g) and stir the mixture at 80°C for 30 minutes.
-
Filtration: Filter the hot solution to remove the charcoal.
-
Concentration: Distill off a portion of the water from the filtrate (e.g., ~170 mL).
-
Crystallization: Cool the concentrated solution to 70°C and add ethanol (e.g., 350 mL) to precipitate the purified product.
-
Final Steps: Cool the mixture to 20°C, filter off the precipitated pyridine-3-sulfonic acid, and wash with methanol. This method can yield a product with >99% purity.[3]
References
- 1. 4-Hydroxypyridinium-3-sulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 3. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 8. CN103664760A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
- 9. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 3-Hydroxypyridine-2-Sulfonic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 3-hydroxypyridine-2-sulfonic acid synthesis. The information is structured to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the scale-up of this compound production?
A1: The primary challenges include managing the highly exothermic nature of the sulfonation reaction, controlling the formation of impurities such as sulfones and di-sulfonated byproducts, handling viscous reaction mixtures, and achieving efficient purification of the final product.[1][2][3]
Q2: Which sulfonation agent is recommended for the synthesis of this compound?
A2: The choice of sulfonating agent depends on the scale and desired purity. Common agents include oleum (fuming sulfuric acid), sulfur trioxide (SO3), and SO3 complexes like pyridine-SO3 or trimethylamine-SO3.[3][4] For better control and milder reaction conditions, SO3 complexes are often preferred, though they can be more expensive.[3]
Q3: How can I minimize the formation of byproducts during sulfonation?
A3: To minimize byproduct formation, it is crucial to maintain strict control over reaction temperature and the molar ratio of the reactants.[1] Using a less aggressive sulfonating agent and optimizing the reaction time can also reduce the formation of unwanted side products.
Q4: What are the recommended methods for purifying this compound?
A4: Purification can be challenging due to the high polarity and water solubility of sulfonic acids.[5][6] Common methods include recrystallization from aqueous solutions, ion-exchange chromatography, and precipitation by adding a co-solvent.[7][8] For removal of residual sulfuric acid, treatment with a metal oxide or hydroxide to precipitate the sulfate salt can be effective.[9]
Q5: Are there any specific safety precautions for scaling up this reaction?
A5: Yes, sulfonation reactions are highly exothermic and require robust cooling systems to prevent thermal runaway.[1] The reagents are corrosive, and appropriate personal protective equipment (PPE) is mandatory. The reaction should be conducted in a well-ventilated area, and provisions for quenching the reaction in an emergency should be in place.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time or temperature gradually while monitoring for byproduct formation.- Ensure adequate mixing to overcome mass transfer limitations, especially with viscous mixtures.[1] |
| Decomposition of Product | - Lower the reaction temperature.[10]- Use a milder sulfonating agent, such as a sulfur trioxide-amine complex.[3][4] |
| Sub-optimal Molar Ratio | - Optimize the molar ratio of 3-hydroxypyridine to the sulfonating agent. An excess of the sulfonating agent can lead to side reactions.[1] |
| Loss during Work-up | - Adjust the pH during extraction to ensure the product remains in the desired phase.- Use techniques like reverse-phase chromatography for purification of highly water-soluble compounds.[8] |
Issue 2: High Impurity Levels
| Potential Cause | Suggested Solution |
| Formation of Isomers | - Optimize the reaction temperature to favor the formation of the desired 2-sulfonic acid isomer. Sulfonation of pyridines can be sensitive to temperature.[11] |
| Di-sulfonation | - Use a stoichiometric amount of the sulfonating agent.- Add the sulfonating agent portion-wise to maintain a low instantaneous concentration. |
| Sulfone Formation | - This is a common side reaction in sulfonation. Lowering the reaction temperature can help minimize its formation.[3] |
| Charring | - Improve heat dissipation by using a jacketed reactor with efficient cooling.[1]- Add the sulfonating agent slowly and sub-surface to prevent localized overheating.[10] |
Experimental Protocols
Lab-Scale Synthesis of 4-Hydroxypyridine-3-Sulfonic Acid (as an illustrative example)
-
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (20% SO3, 120 mL) and mercury sulfate (1.90 g, 6.4 mmol).[12]
-
Stir the mixture in an ice bath for 20 minutes.[12]
-
Add 4-hydroxypyridine (38.04 g, 0.4 mol) portion-wise, ensuring the temperature remains below 25°C.[12]
-
Slowly heat the resulting mixture to 190°C and stir at this temperature for 10 hours.[12]
-
Cool the mixture to room temperature and slowly pour it into industrial ethanol (360 mL).[12]
-
Stir the resulting slurry for 1 hour in an ice bath and then filter.[12]
-
Wash the filter cake with industrial alcohol (200 mL) and dry under vacuum at 60°C for 12 hours to afford the desired product.[12]
Note: This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound.
Visualizations
Caption: Troubleshooting workflow for low yield or purity.
Caption: General experimental workflow for sulfonation.
Caption: Logical relationships of key reaction parameters.
References
- 1. chemithon.com [chemithon.com]
- 2. researchgate.net [researchgate.net]
- 3. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]
- 4. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 6. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
Technical Support Center: Purification of 3-Hydroxypyridine-2-Sulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 3-hydroxypyridine-2-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, side-products, and reagents used during the synthesis. These may include:
-
Unreacted 3-hydroxypyridine: The starting material for the sulfonation reaction.
-
Inorganic salts: Sulfates (from sulfuric acid or oleum) and potentially other salts formed during workup and neutralization steps.
-
Isomeric sulfonic acids: Sulfonation of 3-hydroxypyridine might lead to the formation of other positional isomers.
-
Residual solvents: Solvents used in the reaction or purification steps (e.g., water, ethanol, isopropanol).
Q2: Which analytical techniques are suitable for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of sulfonic acids and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the desired product and identify organic impurities.
Q3: What are the primary methods for purifying this compound?
A3: The two main methods for purifying this compound are recrystallization and ion-exchange chromatography.[1][2] The choice of method depends on the nature of the impurities to be removed.
Troubleshooting Guides
Problem 1: Low Purity After Initial Precipitation
Symptom: The isolated this compound has a purity of less than 90% after initial precipitation from the reaction mixture.
Possible Cause: Co-precipitation of inorganic salts or unreacted starting materials.
Solution Workflow:
Caption: Troubleshooting workflow for low initial purity.
Detailed Steps:
-
Aqueous Slurry Wash: If high inorganic salt content is suspected, create a slurry of the impure solid in a minimal amount of cold water. Agitate the slurry, then filter. The more soluble inorganic salts will be preferentially dissolved in the water, leaving the purified product as a solid.
-
Recrystallization: If organic impurities like unreacted 3-hydroxypyridine are the main issue, recrystallization is effective. Water or a mixture of water and a low-molecular-weight alcohol (e.g., ethanol, isopropanol) is often a suitable solvent system.[2]
-
Ion-Exchange Chromatography: If simpler methods fail, ion-exchange chromatography provides a more rigorous purification by separating compounds based on their charge.
Problem 2: Product is colored (not white/off-white)
Symptom: The final product has a noticeable color (e.g., yellow, brown).
Possible Cause: Presence of colored organic impurities or degradation products.
Solution Workflow:
Caption: Workflow for removing colored impurities.
Detailed Steps:
-
Activated Charcoal Treatment: During the recrystallization process, after the crude product is dissolved in the hot solvent, add a small amount of activated charcoal.
-
Hot Filtration: Keep the solution hot and perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Crystallization: Allow the filtered solution to cool slowly to induce crystallization of the decolorized product.
Data Presentation
The following table summarizes typical purity results that can be expected from different purification methods.
| Purification Method | Starting Purity | Final Purity | Predominant Impurities Removed |
| Aqueous Slurry Wash | 85% | 90-95% | Inorganic salts |
| Recrystallization (Water/Ethanol) | 90% | >98% | Unreacted 3-hydroxypyridine, Isomers |
| Ion-Exchange Chromatography | 90% | >99% | Ionic impurities, Isomers |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on general methods for recrystallizing pyridinesulfonic acids.
-
Solvent Selection: Start with deionized water as the solvent. If the compound is too soluble in hot water for effective recrystallization, a mixed solvent system like water/isopropanol can be used.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot deionized water and heat the mixture while stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purification by Cation-Exchange Chromatography
This protocol outlines a general procedure for purifying sulfonic acids using a strong acid cation-exchange resin.
-
Resin Preparation: Use a strongly acidic cation exchange resin. Activate the resin by washing it with an acid (e.g., HCl) to ensure it is in the acid form.
-
Sample Preparation: Dissolve the impure this compound in an aqueous solution.
-
Loading: Apply the solution to the prepared cation-exchange column.
-
Washing: Wash the column with deionized water to remove neutral molecules and other non-ionic impurities.
-
Elution: Elute the purified this compound from the resin. Since the product is an acid, elution can be achieved by using a buffer with an appropriate pH or by displacement with a stronger acid.
-
Recovery: Collect the fractions containing the purified product. The product can then be isolated by evaporation of the solvent.
References
refining experimental parameters for 3-hydroxypyridine-2-sulfonic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-hydroxypyridine-2-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Direct sulfonation of 3-hydroxypyridine can be challenging due to the directing effects of the hydroxyl and pyridyl nitrogen groups, potentially leading to a mixture of isomers. A common strategy for synthesizing pyridinesulfonic acids involves the sulfonation of pyridine followed by the introduction of the hydroxyl group. For pyridine-3-sulfonic acid, this is typically achieved by heating pyridine with fuming sulfuric acid in the presence of a mercury catalyst, followed by alkali fusion.[1][2] Adapting this for the 2-sulfonic acid isomer would require alternative strategies, potentially involving protecting groups or starting from a pre-functionalized pyridine ring. Another approach could be the synthesis from non-pyridine precursors, such as the reaction of a furfural derivative with an ammonium sulfamate solution to form a related aminosulfonate compound.[3][4]
Q2: What are the key safety precautions when working with pyridine sulfonation reactions?
A2: Sulfonation reactions, particularly with fuming sulfuric acid or oleum, are highly exothermic and require careful temperature control.[5] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6] The reaction should be conducted in a well-ventilated fume hood.[6] Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory tract.[1] Handling of mercury catalysts, if used, requires special care due to their high toxicity.
Q3: How can I purify crude this compound?
A3: Purification of pyridinesulfonic acids can often be achieved by recrystallization from water or aqueous ethanol.[7] Adjusting the pH of the solution can aid in the precipitation of the product while keeping impurities dissolved. For example, after hydrolysis of a reaction mixture, adjusting the pH to the isoelectric point of the sulfonic acid can induce crystallization.[8] It is also common to wash the filtered product with a cold solvent to remove residual impurities.[5]
Q4: What are the typical storage and stability considerations for this compound?
A4: Based on related compounds like 4-hydroxypyridine-3-sulfonic acid, it is expected to be a solid that is stable under normal temperatures and pressures.[6] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6] For long-term storage, refrigeration at 2-8°C is recommended.[6]
Q5: What are some common downstream reactions for this compound?
A5: The sulfonic acid group can be converted into other functional groups, such as a sulfonamide, which is a common moiety in pharmaceuticals.[5][9] This can be achieved by first converting the sulfonic acid to a sulfonyl chloride, followed by reaction with an amine.[5] The hydroxyl group can also undergo reactions such as etherification. The pyridine nitrogen can be protonated to form salts.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of sulfonated product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts.[8] - Decomposition of starting material or product. | - Increase reaction time or temperature, monitoring for decomposition. - Optimize the ratio of sulfonating agent to substrate. - In fusion reactions, ensure uniform heating to avoid localized overheating.[8] - Consider a different sulfonating agent or catalyst. |
| Formation of multiple isomers | - The directing effects of the hydroxyl group and pyridine nitrogen may lead to a mixture of 2-, 4-, and 6-sulfonated products. | - Employ a protecting group strategy to block undesired positions before sulfonation. - Modify the reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. - Utilize a starting material that already has the desired substitution pattern. |
| Difficulty in isolating the product | - Product is highly soluble in the reaction mixture. - Incomplete precipitation. - Formation of a stable salt. | - Adjust the pH of the solution to the isoelectric point of the sulfonic acid to minimize solubility. - Add a co-solvent to induce precipitation. For example, adding ethanol to an aqueous solution can help precipitate the sulfonic acid.[5] - Use ion-exchange chromatography for separation. |
| Product decomposes during workup | - High temperatures during solvent removal. - Extreme pH conditions. | - Use reduced pressure for solvent evaporation at a lower temperature. - Neutralize the reaction mixture carefully, avoiding strongly acidic or basic conditions for prolonged periods if the product is labile. |
| Frothing or caking during alkali fusion | - Liberation of gases (e.g., ammonia if using an ammonium salt).[8] - Non-uniform heating of a viscous reaction mass.[8] | - In large-scale reactions, consider a pressure vessel to contain frothing.[8] - Ensure efficient stirring to maintain a fluid reaction mixture and uniform temperature. - The inclusion of agents like calcium hydroxide has been used to mitigate frothing in some processes.[8] |
Experimental Protocols
Synthesis of Pyridine-3-Sulfonic Acid (as an illustrative example)
This protocol is for a related isomer and is provided for illustrative purposes. Modifications will be necessary for the synthesis of this compound.
Materials:
-
Pyridine
-
Fuming sulfuric acid (e.g., 20% SO3)
-
Mercury(II) sulfate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Sulfonation: To a dry reaction vessel, add fuming sulfuric acid. With stirring, slowly add pyridine, keeping the temperature controlled. Add mercury(II) sulfate as a catalyst.[1]
-
Heat the reaction mixture to 210-220°C for 8-10 hours.[2]
-
Cool the mixture and add ethanol to precipitate the pyridine-3-sulfonic acid.[1]
-
Filter the crude product and wash with cold ethanol.
-
Hydroxylation (Alkali Fusion): Mix the obtained pyridine-3-sulfonic acid with sodium hydroxide.[1]
-
Heat the mixture to a molten state (around 160°C) and then increase the temperature to 220-250°C for 2-4 hours.[1][2]
-
Cool the reaction mass and dissolve it in water.
-
Adjust the pH to approximately 8-9 with hydrochloric acid to precipitate the crude 3-hydroxypyridine.[1]
-
The product can be further purified by recrystallization.
Visualizations
Experimental Workflow: General Synthesis of Hydroxypyridines via Sulfonation
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN103664760A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
- 3. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 4. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 6. aksci.com [aksci.com]
- 7. 3-Pyridinesulfonic acid | 636-73-7 [chemicalbook.com]
- 8. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dergipark.org.tr [dergipark.org.tr]
dealing with decomposition of 3-hydroxypyridine-2-sulfonic acid during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxypyridine-2-sulfonic acid. The information provided is designed to help you anticipate and address challenges related to the decomposition of this compound during chemical reactions.
Troubleshooting Guide: Investigating and Mitigating Decomposition
Unexpected results or low yields when using this compound may be due to its decomposition. This guide provides a systematic approach to identifying and resolving such issues.
Initial Assessment:
-
Reaction Monitoring: Are you monitoring the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS, NMR)? This is crucial for detecting the disappearance of the starting material and the appearance of potential degradation products.
-
Product Characterization: Have you fully characterized your reaction products? Unexpected byproducts can provide clues about the decomposition pathway.
-
Literature Review: Have you reviewed the literature for similar reactions or for stability studies of related compounds?
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary known decomposition pathways for hydroxypyridine sulfonic acids?
A1: The most well-documented decomposition pathway for aryl sulfonic acids, including hydroxypyridine sulfonic acids, is desulfonation . This is the cleavage of the sulfonic acid group from the pyridine ring, which typically occurs under hydrolytic conditions (in the presence of water) and is accelerated by heat and strong acids or bases. Another potential pathway, especially in the presence of strong oxidizing agents, is the oxidative degradation of the pyridine ring itself.
Caption: A diagram illustrating the likely desulfonation pathway of this compound.
Q2: Under what specific conditions is this compound likely to decompose?
A2: While specific kinetic data for this compound is limited, data from related compounds suggest that decomposition is favored under the following conditions:
-
High Temperatures: Studies on the parent compound, 3-hydroxypyridine, show degradation at temperatures above 75°C. The hydrolysis of 3-pyridinesulfonic acid to 3-hydroxypyridine is known to occur at temperatures between 200°C and 300°C.[1] Aromatic sulfonic acids, in general, can thermally decompose in the range of 200-300°C.
-
Strongly Alkaline Conditions: The synthesis of 3-hydroxypyridine from pyridine-3-sulfonic acid can be achieved by fusion with alkali at 220-230°C, indicating instability in strong base at high temperatures. The hydrolysis of 3-pyridinesulfonic acid is also conducted in aqueous alkali metal hydroxide solutions under pressure.[2]
-
Strongly Acidic Conditions: Desulfonation of aryl sulfonic acids can be promoted by heating in the presence of dilute acids.
-
Presence of Strong Oxidizing Agents: Safety data for the related 4-hydroxypyridine-3-sulfonic acid lists strong oxidizing agents as incompatible materials, suggesting a risk of oxidative degradation.[3]
Q3: What are the likely decomposition products I should look for?
A3: Based on the known decomposition pathways, the primary product to expect is 3-hydroxypyridine resulting from desulfonation. Other potential byproducts could arise from further degradation of 3-hydroxypyridine under harsh conditions or from oxidative cleavage of the pyridine ring, which would lead to a variety of smaller, more functionalized molecules. Hazardous decomposition products under thermal stress can include carbon oxides, nitrogen oxides, and sulfur oxides.[3]
Q4: How can I minimize the decomposition of this compound in my reaction?
A4: To minimize decomposition, consider the following strategies:
-
Temperature Control: Maintain the reaction temperature as low as possible, ideally below 75°C if feasible for your transformation.
-
pH Management: If possible, avoid strongly acidic or basic conditions. If extreme pH is required, consider shorter reaction times and lower temperatures. Using a buffer system to maintain a stable, milder pH can be beneficial.
-
Reagent Selection: Avoid the use of strong oxidizing agents if they are not essential for your desired reaction.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation, especially if the reaction is sensitive to air.
Data Presentation
Table 1: Stability of 3-Hydroxypyridine (Parent Compound) in Aqueous Solution
| Initial pH | Temperature (°C) | Incubation Time (weeks) | Stability |
| 5.5 | up to 75 | 12 | Stable |
| 7.1 | up to 75 | 12 | Stable |
| 8.0 | up to 75 | 12 | Stable |
| 5.5 - 8.0 | > 75 | < 12 | Degradation observed |
Data extrapolated from a study on the thermal stability of 3-hydroxypyridine as a potential oil field tracer.[4]
Table 2: Conditions for Desulfonation of Related Pyridine Sulfonic Acids
| Compound | Conditions | Product | Reference |
| 3-Pyridinesulfonic acid | Aqueous alkali metal hydroxides, 200-300°C, under pressure | 3-Hydroxypyridine | [2] |
| Pyridine-3-sulfonic acid | Fused with NaOH, 220-230°C for 4h | 3-Hydroxypyridine | |
| Aryl sulfonic acids (general) | Heating with dilute acid | Corresponding arene |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Decomposition of this compound by HPLC
This protocol provides a general method to assess the stability of this compound under specific reaction conditions.
Materials:
-
This compound
-
Reaction solvent(s)
-
Proposed reaction reagents (acid, base, etc.)
-
Internal standard (a stable compound that does not react under the test conditions and is chromatographically resolved from the analyte and its degradation products)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase components (e.g., acetonitrile, water, buffer)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in the reaction solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the stock solution of this compound, the internal standard, and the reaction solvent.
-
Add the other reaction components (e.g., acid, base) to mimic the proposed reaction conditions.
-
Set the reaction temperature to the desired value.
-
-
Time-Course Analysis:
-
At time zero (immediately after adding all components) and at regular intervals thereafter (e.g., every hour), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by cooling or neutralizing).
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the peak areas of this compound and the internal standard.
-
Look for the appearance of new peaks that may correspond to degradation products (e.g., 3-hydroxypyridine).
-
-
Data Analysis:
-
Calculate the normalized concentration of this compound at each time point by taking the ratio of its peak area to the peak area of the internal standard.
-
Plot the normalized concentration versus time to determine the rate of decomposition.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on available scientific literature for this compound and related compounds. Users should always perform their own risk assessments and experimental validations.
References
- 1. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Aromatic Sulfonic Acids: Benchmarking 3-Hydroxypyridine-2-Sulfonic Acid
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of functional groups is paramount for molecular design and synthesis. This guide provides a comparative analysis of the reactivity of 3-hydroxypyridine-2-sulfonic acid against other common aromatic sulfonic acids, namely benzenesulfonic acid and p-toluenesulfonic acid. The comparison focuses on two key aspects of reactivity: acidity (pKa) and the propensity for desulfonation.
While experimental data for this compound is not extensively available in public literature, this guide synthesizes known data for comparable sulfonic acids and provides a framework for understanding its expected reactivity based on its structural features.
Executive Summary of Reactivity
Aromatic sulfonic acids are known for their strong acidic nature and their reactivity in various organic transformations. The presence of substituents on the aromatic ring can significantly influence these properties. This compound is unique due to the presence of both an electron-donating hydroxyl group and the electron-withdrawing nitrogen atom within the aromatic ring, ortho and meta to the sulfonic acid group, respectively. This substitution pattern is expected to modulate its reactivity in comparison to simpler aromatic sulfonic acids.
Comparative Analysis of Acidity (pKa)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in a solution. A lower pKa value indicates a stronger acid. Aromatic sulfonic acids are generally very strong acids.
Table 1: Comparison of pKa Values for Selected Sulfonic Acids
| Sulfonic Acid | Structure | Reported pKa Values |
| Benzenesulfonic Acid | C₆H₅SO₃H | -2.8, -6.5 |
| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | -1.34, -2.8 |
| This compound | C₅H₄(OH)SO₃H | No experimental data found. Expected to be a strong acid. |
Note: The variation in reported pKa values can be attributed to different experimental conditions and measurement techniques.
Discussion of Acidity:
Benzenesulfonic acid and p-toluenesulfonic acid are both strong acids, with pKa values well into the negative range, indicating they are stronger acids than hydrochloric acid. The methyl group in p-toluenesulfonic acid is weakly electron-donating, which can slightly decrease its acidity compared to benzenesulfonic acid, although this effect is not consistently reflected in all reported pKa values.
For this compound, the presence of the nitrogen atom in the pyridine ring is expected to have a significant electron-withdrawing effect, which would increase the acidity of the sulfonic acid group. Conversely, the hydroxyl group is an electron-donating group through resonance, which would tend to decrease acidity. The net effect of these two opposing influences on the pKa is difficult to predict without experimental data. However, it is reasonable to hypothesize that this compound is a strong acid, likely with a pKa in a similar range to the other aromatic sulfonic acids.
Comparative Analysis of Desulfonation Reactivity
Desulfonation is the reverse reaction of sulfonation, where the sulfonic acid group is removed from the aromatic ring, typically by hydrolysis in the presence of a strong acid and heat. The ease of desulfonation is an important indicator of the stability of the carbon-sulfur bond and the overall reactivity of the sulfonic acid.
Table 2: Comparison of Desulfonation Conditions
| Sulfonic Acid | Reaction Conditions for Desulfonation |
| Benzenesulfonic Acid | Heating in water or dilute acid above 200°C.[1] |
| p-Toluenesulfonic Acid | Hydrolyzes when heated to 186°C in concentrated phosphoric acid. |
| 3-Pyridinesulfonic Acid | Hydrolysis to 3-hydroxypyridine occurs at elevated temperatures (240-260°C) and pressures in an aqueous alkaline solution. |
Discussion of Desulfonation Reactivity:
The desulfonation of benzenesulfonic acid and its derivatives is a well-studied reaction. The rate of desulfonation is influenced by the nature of the substituents on the aromatic ring. Electron-donating groups tend to facilitate the reaction, while electron-withdrawing groups make it more difficult.
For this compound, the electron-donating hydroxyl group would be expected to promote desulfonation. However, the electron-withdrawing nature of the pyridine ring would likely have a stabilizing effect on the C-S bond, making desulfonation more difficult. The successful hydrolysis of 3-pyridinesulfonic acid to 3-hydroxypyridine only under high temperature and pressure suggests that the pyridine ring imparts considerable stability to the sulfonic acid group. Therefore, it is anticipated that this compound would require forcing conditions for desulfonation to occur.
Factors Influencing Sulfonic Acid Reactivity
The following diagram illustrates the key electronic factors that influence the reactivity of the sulfonic acids discussed.
Caption: Electronic effects of substituents on the aromatic ring.
Experimental Protocols
To empirically determine the reactivity parameters for this compound and enable a direct comparison, the following experimental protocols are recommended.
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the sulfonic acid with a strong base and monitoring the pH change.
Materials:
-
This compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
Calibrated pH meter and electrode
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Prepare a ~0.01 M solution of this compound in deionized water.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Pipette a known volume (e.g., 25 mL) of the sulfonic acid solution into a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.5 mL) and recording the pH after each addition.
-
Continue the titration until the pH shows a large and abrupt change, indicating the equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point from the inflection point of the titration curve. The pKa can be determined from the pH at the half-equivalence point. For strong acids, the initial pH will be very low, and the pKa may need to be determined by analyzing the full titration curve using appropriate software.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Kinetic Analysis of Desulfonation by HPLC
This method monitors the disappearance of the sulfonic acid and the appearance of the desulfonated product over time at a specific temperature.
Materials:
-
This compound
-
Concentrated sulfuric acid or other suitable acid catalyst
-
Deionized water
-
Thermostated reaction vessel
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Quenching solution (e.g., ice-cold water or a suitable buffer)
Procedure:
-
Prepare a stock solution of this compound of known concentration in an acidic aqueous solution (e.g., 1 M H₂SO₄).
-
Place the reaction solution in a thermostated vessel at the desired temperature (e.g., 150-200°C).
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of ice-cold water or buffer.
-
Analyze the quenched sample by HPLC to determine the concentrations of the starting material (this compound) and the product (3-hydroxypyridine).
-
Plot the concentration of the sulfonic acid versus time.
-
Determine the rate constant of the reaction by fitting the data to an appropriate rate law (e.g., first-order or pseudo-first-order).
Caption: Workflow for kinetic analysis of desulfonation.
Conclusion
This guide provides a comparative overview of the reactivity of this compound relative to benzenesulfonic acid and p-toluenesulfonic acid. While direct experimental data for the target compound is limited, its structural features—a pyridine ring and a hydroxyl group—suggest a complex interplay of electronic effects that will influence its acidity and stability. It is anticipated to be a strong acid, and its desulfonation is likely to require vigorous reaction conditions. The provided experimental protocols offer a clear path for the empirical determination of these properties, which is essential for the informed application of this compound in research and development.
References
A Comparative Analysis of 3-Hydroxypyridine-2-sulfonic Acid and Its Isomers for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, synthesis, and biological activities of 3-hydroxypyridine-2-sulfonic acid and its key isomers, providing essential data for researchers in medicinal chemistry and drug discovery.
This guide offers a comparative analysis of this compound and its isomers, including 4-hydroxypyridine-3-sulfonic acid and 2-hydroxypyridine-5-sulfonic acid. The strategic placement of hydroxyl and sulfonic acid groups on the pyridine ring significantly influences the physicochemical properties and biological activities of these compounds, making a detailed comparison crucial for their application in research and development.
Physicochemical Properties: A Tabular Comparison
The positioning of the functional groups on the pyridine ring directly impacts key properties such as acidity (pKa), solubility, and stability. While experimental data for all isomers is not uniformly available in the literature, the following table summarizes the known and predicted properties.
| Property | This compound | 4-Hydroxypyridine-3-sulfonic acid | 2-Hydroxypyridine-5-sulfonic acid |
| CAS Number | 88511-41-5 | 51498-37-4 | 139263-48-2 |
| Molecular Formula | C5H5NO4S | C5H5NO4S | C5H5NO4S |
| Molecular Weight | 175.16 g/mol | 175.16 g/mol | 175.16 g/mol |
| Appearance | Not specified | White to light yellow or green powder/crystal[1] | Not specified |
| Melting Point | Not specified | >300 °C[2][3] | Not specified |
| pKa (Predicted) | Not specified | Not specified | -2.55 ± 0.50[4] |
| Solubility | Not specified | Soluble in water (predicted based on structure) | Not specified |
| Stability | Not specified | Stable at room temperature.[5] A study on aromatic sulfonic acids suggests stability is enhanced at lower temperatures and acidic pH.[6] | Not specified |
Synthesis and Tautomerism: A Structural Overview
The synthesis of these isomers often involves the sulfonation of the corresponding hydroxypyridine. For instance, 4-hydroxypyridine-3-sulfonic acid can be synthesized by reacting 4-hydroxypyridine with fuming sulfuric acid.[7][8]
It is important to consider the tautomeric nature of hydroxypyridines. For example, 2-hydroxypyridine exists in equilibrium with its pyridone form. This tautomerism can influence the reactivity and biological interactions of the corresponding sulfonic acid derivatives.
Caption: Tautomeric equilibrium of 2-hydroxypyridine.
Biological Activity and Applications
The biological significance of these isomers is an area of active research, with current knowledge pointing towards their roles as intermediates in the synthesis of pharmacologically active molecules.
4-Hydroxypyridine-3-sulfonic acid is a known intermediate in the synthesis of potential α1-adrenergic receptor antagonists.[9][10] Adrenergic receptors are crucial targets in the management of cardiovascular diseases, highlighting the pharmaceutical relevance of this isomer.
While specific biological activities for this compound and 2-hydroxypyridine-5-sulfonic acid are not extensively documented, the general class of pyridine derivatives exhibits a broad range of biological effects, including antimicrobial, antiviral, and antitumor activities.[11] The introduction of a sulfonic acid group can modulate these activities and improve pharmacokinetic properties.
Caption: Role of 4-hydroxypyridine-3-sulfonic acid in drug development.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis, characterization, and evaluation of these compounds. Below are generalized protocols that can be adapted for specific isomers.
General Synthesis Protocol for Hydroxypyridine Sulfonic Acids
A common method for the synthesis of hydroxypyridine sulfonic acids is the direct sulfonation of the corresponding hydroxypyridine.
Example: Synthesis of 4-Hydroxypyridine-3-sulfonic Acid [7][8]
-
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (20% SO3).
-
Cool the flask in an ice bath and stir the mixture for 20 minutes.
-
Add 4-hydroxypyridine portion-wise, maintaining the temperature below 25°C.
-
Slowly heat the resulting mixture to 190°C and stir at this temperature for 10 hours.
-
After cooling to room temperature, slowly pour the mixture into industrial ethanol.
-
Stir the resulting slurry in an ice bath for 1 hour and then filter.
-
The filter cake can be further purified by washing with industrial alcohol and drying under vacuum.
Determination of Physicochemical Properties
pKa Determination:
The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. For sulfonic acids, which are often strong acids, computational methods can also provide reliable predictions.
Solubility Measurement:
The equilibrium solubility can be determined using the shake-flask method.[12]
-
An excess amount of the compound is added to a specific solvent (e.g., water, buffer of a certain pH).
-
The suspension is agitated at a controlled temperature until equilibrium is reached (typically 24-48 hours).
-
The solid and liquid phases are separated by centrifugation or filtration.
-
The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Stability Assessment:
Stability-indicating assay methods are used to quantify the drug substance in the presence of its degradation products.[13][14]
-
Stress testing (forced degradation) is performed by subjecting the compound to various conditions such as acid, base, oxidation, heat, and light.
-
A stability-indicating analytical method, typically HPLC, is developed and validated to separate the parent compound from any degradation products.
-
Long-term stability studies are conducted under controlled temperature and humidity conditions to determine the shelf-life of the compound. A study on aromatic sulfonic acids indicated that stability is generally better at lower temperatures and in acidic aqueous solutions.[6]
Caption: General experimental workflow for analysis.
This guide provides a foundational comparison of this compound and its isomers. Further experimental investigation is required to fully elucidate the properties and potential applications of each isomer, particularly for those with limited available data. The provided protocols offer a starting point for researchers to conduct their own comparative studies.
References
- 1. 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid | C5H6N2O4S | CID 21394713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy Pyridine-3-Sulfonic Acid Manufacturer, Supplier in Mumbai, India [syntheticmolecules.in]
- 3. echemi.com [echemi.com]
- 4. 5-HYDROXYPYRIDINE-2-SULFONIC ACID CAS#: 139263-48-2 [m.chemicalbook.com]
- 5. 4-Hydroxypyridine-3-sulfonic acid | 51498-37-4 [sigmaaldrich.com]
- 6. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. 4-Hydroxypyridine-3-sulfonic acid | 51498-37-4 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kinampark.com [kinampark.com]
- 14. ijcrt.org [ijcrt.org]
Comparative Analysis of Analytical Methods for 3-Hydroxypyridine-2-Sulfonic Acid Determination
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS/MS for the analysis of 3-hydroxypyridine-2-sulfonic acid.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity | Moderate; potential for interference from co-eluting compounds with similar UV spectra. | High; identification based on parent and fragment ion masses. |
| Sensitivity (LOD) | ~10-100 ng/mL | ~0.01-1 ng/mL |
| **Linearity (R²) ** | >0.995 | >0.998 |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (%Recovery) | 95-105% | 98-102% |
| Robustness | Good; sensitive to mobile phase pH and composition changes. | Excellent; less affected by minor chromatographic variations. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Throughput | High | High |
Experimental Protocols
Detailed methodologies for the two proposed analytical techniques are provided below. These protocols are general starting points and would require optimization and validation for the specific application.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for routine quantification where high sensitivity is not the primary requirement.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Ultrapure water
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV scan of the reference standard (likely in the range of 210-280 nm).
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Validation Parameters to be Assessed:
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of standard solutions at different concentrations and plot the peak area against concentration.
-
Precision: Analyze replicate injections of the same sample (repeatability) and analyze the sample on different days with different analysts (intermediate precision).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase pH, column temperature, flow rate) to assess the method's reliability.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for applications requiring high sensitivity and specificity, such as bioanalysis or trace impurity analysis.
Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase C18 column.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Internal standard (structurally similar, stable isotope-labeled if available)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium formate in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: To be optimized based on the column and analyte retention. A typical HILIC gradient would start with a high percentage of organic solvent.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the sulfonic acid group.
-
Multiple Reaction Monitoring (MRM):
-
Optimize the precursor ion (Q1) and product ion (Q3) transitions for this compound and the internal standard by direct infusion.
-
Monitor at least two transitions for the analyte for confirmation.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage.
Sample Preparation:
-
For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary.
-
Spike the sample with the internal standard.
-
Centrifuge and collect the supernatant for injection.
Validation Parameters to be Assessed:
-
In addition to the parameters for HPLC-UV, matrix effects should be evaluated by comparing the analyte response in a post-extraction spiked sample to a neat solution.
Mandatory Visualization
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical flow for the cross-validation of two analytical methods.
comparing the chelating properties of 3-hydroxypyridine-2-sulfonic acid with other ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision driven by factors such as metal ion specificity, complex stability, and pharmacokinetic properties. This guide provides a comparative overview of the chelating properties of different ligand classes, with a focus on 3-hydroxypyridinones, exemplified by Deferiprone, and aminocarboxylic acids, represented by Ethylenediaminetetraacetic acid (EDTA). While the primary focus of this guide was intended to be 3-hydroxypyridine-2-sulfonic acid, a comprehensive literature search did not yield specific quantitative data on its metal chelation stability constants.
Therefore, this guide leverages available data for structurally related and widely used chelators to provide a valuable comparative framework. The principles and experimental protocols detailed herein are broadly applicable for the characterization of novel chelating agents.
Quantitative Comparison of Chelating Properties
The efficacy of a chelating agent is quantitatively expressed by its stability constant (log K) with a given metal ion. A higher log K value indicates a more stable metal-ligand complex. The following table summarizes the stability constants for Deferiprone and EDTA with key divalent and trivalent metal ions.
| Ligand | Metal Ion | Log K |
| Deferiprone | Fe(III) | 35[1] |
| Cu(II) | - | |
| Zn(II) | - | |
| EDTA | Fe(III) | 25.1[2] |
| Cu(II) | 18.78[2] | |
| Zn(II) | 16.5[2] |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented here are for comparative purposes. A dash (-) indicates that a reliable value was not found in the surveyed literature under comparable conditions.
Experimental Protocols
Accurate determination of stability constants is paramount for the evaluation of a chelator's potential. The two most common methods employed are potentiometric titration and spectrophotometric analysis.
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic route can be inferred from the synthesis of related compounds. A plausible approach involves the sulfonation of 3-hydroxypyridine. One patented method for the preparation of 3-hydroxypyridine involves the hydrolysis of 3-pyridinesulfonic acid under pressure and at elevated temperatures.[3] Another method describes the synthesis of 3-pyridinesulfonic acid from 3-hydroxypyridine in a multi-step reaction involving zinc-dust and concentrated sulfuric acid.[4]
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes. The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.
Experimental Workflow:
Detailed Protocol:
-
Solution Preparation: Prepare stock solutions of the ligand, metal perchlorate (or another non-coordinating salt), perchloric acid, and carbonate-free sodium hydroxide with high precision. The ionic strength of all solutions should be maintained constant using a background electrolyte (e.g., NaClO4 or KNO3).[5]
-
Electrode Calibration: Calibrate the pH electrode and titration apparatus by titrating a known concentration of a strong acid with a strong base. This step is crucial for determining the standard electrode potential and the concentration of the titrant.[5]
-
Ligand Protonation: Titrate a solution containing the ligand and a known excess of strong acid with the standardized strong base. This allows for the determination of the ligand's protonation constants (pKa values).[5]
-
Metal-Ligand Titration: Perform a similar titration on a solution containing the ligand, the metal salt, and a known excess of strong acid. The displacement of the titration curve in the presence of the metal ion is used to calculate the stability constants of the metal-ligand complexes.[5]
-
Data Analysis: The collected potentiometric data (volume of titrant vs. pH) is analyzed using specialized software that employs non-linear least-squares algorithms to refine the stability constants.
Spectrophotometric Method for Stability Constant Determination
This method is particularly useful when the formation of a metal-ligand complex results in a change in the solution's absorbance spectrum. The stability constant is determined by measuring the absorbance of a series of solutions with varying concentrations of the metal and ligand.
Experimental Workflow:
Detailed Protocol:
-
Wavelength Selection: Record the UV-Vis spectra of the ligand, the metal salt solution, and a mixture of the two to identify the wavelength of maximum absorbance (λmax) of the metal-ligand complex.
-
Stoichiometry Determination (Job's Method of Continuous Variation): Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. Measure the absorbance of each solution at λmax. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[6]
-
Stability Constant Calculation: Once the stoichiometry is known, prepare another series of solutions with a fixed concentration of one component and varying concentrations of the other. By applying the Beer-Lambert law and the equilibrium expression for complex formation, the stability constant can be calculated from the absorbance data.[4]
Signaling Pathways and Logical Relationships
The interaction of a chelating agent with a biological system can be complex, often involving competition with endogenous ligands and other metal ions. The following diagram illustrates the logical relationship in a competitive chelation scenario.
Conclusion
While specific data for this compound remains elusive in the current literature, this guide provides a robust framework for its future evaluation and a direct comparison with established chelating agents like Deferiprone and EDTA. The provided experimental protocols offer a clear roadmap for determining the essential quantitative parameters needed to characterize any novel chelating agent. For researchers in drug development, a thorough understanding of these principles and methodologies is indispensable for the rational design and selection of effective and safe metal-targeted therapies.
References
- 1. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 2. ijsr.net [ijsr.net]
- 3. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]
- 4. 3-Pyridinesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 3-Hydroxypyridine-2-Sulfonic Acid in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the expected performance of 3-hydroxypyridine-2-sulfonic acid across a range of common laboratory solvent systems. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar compounds, including 3-hydroxypyridine and 4-hydroxypyridine-3-sulfonic acid, in conjunction with fundamental chemical principles to infer its solubility, stability, and reactivity profile. The information presented herein is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling informed solvent selection for various applications, from synthesis and purification to formulation and analysis. A general experimental protocol for determining solubility is also provided to facilitate the generation of precise data for this compound.
Introduction
This compound is a heterocyclic aromatic compound containing both a hydroxyl and a sulfonic acid functional group. These moieties are anticipated to dominate its physicochemical properties, rendering it a polar molecule with a strong propensity for hydrogen bonding. Understanding its behavior in different solvents is critical for its application in pharmaceutical and chemical research. This guide aims to provide a predictive overview of its performance in various solvent systems, categorized by polarity and proticity.
Inferred Performance Comparison
The performance of this compound in various solvents is expected to be largely dictated by the polar nature of its hydroxyl and sulfonic acid groups. The following table summarizes the inferred solubility, stability, and reactivity of this compound in a selection of common laboratory solvents. These inferences are drawn from the known properties of related compounds and general principles of solubility.
Table 1: Inferred Performance of this compound in Various Solvents
| Solvent System | Solvent Type | Predicted Solubility | Predicted Stability | Potential Reactivity Notes |
| Water | Polar Protic | High | High | Stable. May form hydrates. |
| Methanol | Polar Protic | High | High | Stable. May undergo esterification under acidic conditions and high temperatures. |
| Ethanol | Polar Protic | Moderate to High | High | Stable. Similar to methanol, esterification is possible under harsh conditions. |
| Isopropanol | Polar Protic | Moderate | High | Stable. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High | Generally stable; however, prolonged heating should be avoided. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Moderate | May be susceptible to decomposition at elevated temperatures. |
| Acetonitrile | Polar Aprotic | Low to Moderate | High | Stable. |
| Acetone | Polar Aprotic | Low | High | Stable. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low | High | Stable. |
| Dichloromethane (DCM) | Nonpolar | Very Low | High | Stable. |
| Toluene | Nonpolar | Very Low | High | Stable. |
| Hexane | Nonpolar | Insoluble | High | Stable. |
Disclaimer: The data in this table is inferred and should be confirmed by experimental analysis.
Experimental Protocols
To facilitate the acquisition of precise performance data for this compound, the following general experimental protocol for determining solubility via the shake-flask method is provided.
Determination of Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, DMSO, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the different test solvents. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolved concentration reaches a steady state.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved solids.
-
-
Sample Analysis:
-
Prepare a series of dilutions of the filtered solution with the respective solvent.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry). A pre-established calibration curve is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the performance evaluation of this compound in different solvent systems.
Caption: Experimental workflow for performance evaluation.
Caption: Influence of solvent polarity on solubility.
Conclusion
While direct experimental data for this compound remains limited, a predictive understanding of its performance in various solvent systems can be established based on the behavior of structurally related molecules and fundamental chemical principles. It is anticipated that this compound will exhibit high solubility in polar protic and polar aprotic solvents and poor solubility in nonpolar solvents. The provided experimental protocol offers a clear pathway for researchers to obtain precise solubility data, which is essential for the effective application of this compound in research and development. The stability of the compound is expected to be high in most common solvents under standard conditions, although caution is advised at elevated temperatures, particularly in reactive solvents like DMF. This guide serves as a starting point for solvent selection and encourages the generation of empirical data to further refine our understanding of this promising chemical entity.
validation of the biological efficacy of 3-hydroxypyridine-2-sulfonic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of 3-hydroxypyridine derivatives, a class of compounds with a wide range of therapeutic effects. The information presented herein is intended to assist researchers and drug development professionals in evaluating the potential of these compounds. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes associated signaling pathways.
I. Comparative Efficacy of 3-Hydroxypyridine Derivatives
The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and monoamine oxidase (MAO) inhibitory activities of various 3-hydroxypyridine derivatives and their comparators.
Table 1: Anti-Inflammatory Activity
| Compound/Derivative | Animal Model | Assay | Dose | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |
| 3-Hydroxy-Pyridine-4-one Derivative A | Rat | Carrageenan-induced paw edema | 20 mg/kg | 67% | Indomethacin | 60% |
| 3-Hydroxy-Pyridine-4-one Derivative B | Rat | Carrageenan-induced paw edema | 400 mg/kg | 43% | Indomethacin | 60% |
| 3-Hydroxy-Pyridine-4-one Derivative C | Rat | Carrageenan-induced paw edema | 200 mg/kg | 50% | Indomethacin | 60% |
| 3-Hydroxy-Pyridine-4-one Derivative A | Mouse | Croton oil-induced ear edema | 20 mg/kg | 37% | Indomethacin | 65% |
| 3-Hydroxy-Pyridine-4-one Derivative B | Mouse | Croton oil-induced ear edema | 400 mg/kg | 43% | Indomethacin | 65% |
| 3-Hydroxy-Pyridine-4-one Derivative C | Mouse | Croton oil-induced ear edema | 200 mg/kg | 50% | Indomethacin | 65% |
Note: The data above is for 3-hydroxy-pyridine-4-one derivatives, which are structurally related to 3-hydroxypyridine-2-sulfonic acid derivatives. Data for the sulfonic acid derivatives was not available in the reviewed literature.[1][2]
Table 2: Antioxidant Activity
| Compound/Derivative | Assay | Relative Activity |
| Mexidol | Chemiluminescent model systems | Most Active |
| Emoxipine | Chemiluminescent model systems | Intermediate Activity |
| Proxipin | Chemiluminescent model systems | Least Active |
Note: This qualitative comparison is based on a study using three chemiluminescent model systems of oxidation. The activity was determined by the compounds' ability to interact with catalytically active two-valency iron ions and scavenge reactive oxygen species.[3]
Table 3: Monoamine Oxidase (MAO) Inhibition
| Compound/Derivative | Enzyme | Concentration Range | % Change in Activity |
| Emoxipine | MAO-A | 10⁻⁹ to 10⁻⁶ M | ↓ 34 - 44% |
| MAO-B | 10⁻⁹ to 10⁻⁶ M | ↓ 9 - 10% | |
| Mexidol | MAO-A | 10⁻⁹ to 10⁻⁶ M | ↓ 13% |
| MAO-B | 10⁻⁹ to 10⁻⁶ M | ↓ 4% | |
| Reamberin (Succinic acid derivative) | MAO-A | 10⁻⁹ to 10⁻⁶ M | ↑ 2 - 3% |
| MAO-B | 10⁻⁹ to 10⁻⁶ M | ↑ 14% |
Note: The data indicates that emoxipine is a more potent inhibitor of both MAO-A and MAO-B compared to mexidol. In contrast, the succinic acid derivative, reamberin, was found to increase the activity of both MAO isoforms.[4]
II. Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Thirty minutes prior to the induction of inflammation, the test compound (e.g., 3-hydroxy-pyridine-4-one derivatives) or a reference anti-inflammatory drug (e.g., indomethacin) is administered intraperitoneally.[2]
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of the rats.[2]
-
The volume of the paw is measured at specified time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[2]
-
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group (vehicle-treated).
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potential of compounds on the activity of MAO-A and MAO-B enzymes.
-
Enzyme Source: Rat liver homogenate is commonly used as a source of both MAO-A and MAO-B.
-
Procedure:
-
The test compounds (e.g., emoxipine, mexidol) are incubated with the enzyme source at various concentrations (e.g., 10⁻⁹ to 10⁻⁶ M).[4]
-
A substrate for MAO (e.g., kynuramine for both isoforms, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B) is added to initiate the enzymatic reaction.
-
The reaction is stopped after a defined incubation period.
-
-
Data Analysis: The activity of the enzyme is determined by measuring the formation of the product. The percentage inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in the control (without the inhibitor).[4]
Assessment of Antihypoxic Activity in Mice
This protocol evaluates the ability of a compound to protect against the effects of hypoxia.
-
Animals: Male CD-1 (SPF) mice are often used.[5]
-
Hypoxia Models:
-
Hypercapnic (Normobaric) Hypoxia: Mice are placed in a sealed container, and the time until cessation of breathing is recorded.
-
Hemic Hypoxia: Induced by the administration of a substance that interferes with oxygen transport by the blood (e.g., sodium nitrite). Survival time is measured.
-
Histotoxic Hypoxia: Induced by an agent that inhibits cellular respiration (e.g., sodium cyanide). Survival time is the key parameter.[5]
-
-
Procedure:
-
The test compound or a reference antihypoxic agent is administered (e.g., orally or intraperitoneally) at various doses prior to subjecting the animals to one of the hypoxia models.[5]
-
-
Data Analysis: The efficacy of the compound is determined by the increase in survival time or latency to convulsions compared to the vehicle-treated control group.
III. Signaling Pathways and Mechanisms of Action
The biological effects of 3-hydroxypyridine derivatives are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms.
Caption: General workflow for in vivo anti-inflammatory testing.
Caption: Neuroprotective pathway of Emoxypine Succinate.[6]
Caption: Logic of MAO inhibition by 3-hydroxypyridine derivatives.
References
- 1. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ANTIHYPOXIC ACTIVITY OF 2,6-DIMETHYLPYRIDINE-N-OXIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emoxypine succinate modulates behavioral and molecular responses in zebrafish model of iron Overload-Induced neuroinflammation via CDK5/GSK3- β and NLRP3 inflammasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Catalytic Activity of Metal Complexes with 3-Hydroxypyridine-2-sulfonic Acid and Related Ligands
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative study of the catalytic activity of metal complexes involving pyridine-based ligands, with a special focus on the potential applications of the yet-unexplored 3-hydroxypyridine-2-sulfonic acid. Due to a lack of published research on the catalytic activity of metal complexes with this compound, this document leverages data from structurally analogous ligand-metal complexes to forecast its potential catalytic capabilities. The information is organized to facilitate comparison and to provide a foundation for future research in this promising area.
Introduction: The Potential of this compound in Catalysis
While this compound is a known compound, its coordination chemistry and the catalytic activity of its metal complexes remain uncharted territory in scientific literature. The presence of a hydroxyl group, a sulfonic acid group, and a pyridine nitrogen atom suggests a versatile coordination behavior, potentially acting as a bidentate or even tridentate ligand. The electron-withdrawing nature of the sulfonate group and the presence of the hydroxyl group could significantly influence the electronic properties of a coordinated metal center, making its complexes promising candidates for a variety of catalytic transformations. This guide, therefore, aims to bridge the current knowledge gap by providing a comparative analysis of related systems.
Synthesis Protocols
Proposed Synthesis of this compound
While a direct synthetic route for this compound is not extensively documented in the reviewed literature, a plausible pathway can be extrapolated from the synthesis of related compounds like pyridine-3-sulfonic acid and 4-hydroxypyridine-3-sulfonic acid.[1][2][3] The synthesis could potentially proceed via the sulfonation of 3-hydroxypyridine.
Hypothetical Synthesis Workflow
Caption: Proposed synthesis of this compound.
General Synthesis of Metal Complexes with Substituted Pyridine Ligands
The following are generalized protocols for the synthesis of metal complexes with substituted pyridine ligands, which can be adapted for this compound.
Protocol 1: Synthesis of Ni(II), Cu(I), and Ag(I) Complexes with Pyridine [4]
-
Dissolve the pyridine ligand (0.024 moles) in a warm solution of 5 mL of ethanol and heat for 5 minutes.
-
Dissolve the corresponding metal salt (e.g., NiCl₂·6H₂O, CuCl, AgNO₃) in 20 mL of dry ethanol.
-
Add the warm metal salt solution to the ligand solution.
-
Reflux the mixture for 2 hours with stirring.
-
Allow the solution to cool overnight at room temperature to facilitate the formation of the complex.
-
Filter the resulting precipitate and recrystallize from ethanol.
Protocol 2: Synthesis of Pd(II) Complexes with 4-Substituted Pyridines [5]
This protocol can be adapted for the synthesis of both --INVALID-LINK--₂ and [PdL₂Cl₂] type complexes.
-
Dissolve the 4-substituted pyridine ligand in an appropriate solvent.
-
Add a solution of the palladium precursor (e.g., Pd(NO₃)₂ or PdCl₂) in the same solvent.
-
Stir the reaction mixture at room temperature for a specified period.
-
The product can be isolated by precipitation upon addition of a less polar solvent or by evaporation of the solvent.
Comparative Catalytic Activity of Related Metal Complexes
The following tables summarize the catalytic activities of metal complexes with ligands structurally related to this compound. This data provides a benchmark for predicting the potential catalytic performance of this compound complexes.
Oxidation Reactions
| Ligand | Metal | Substrate | Product | Catalyst Loading (mol%) | Yield (%) | TON | Reference |
| Pyridine-substituted thiosemicarbazone | Fe(II) | Thioanisole | Thioanisole sulfoxide | Not specified | - | - | [6] |
| Pyridine-substituted thiosemicarbazone | Fe(II) | Styrene | Benzaldehyde | Not specified | - | - | [6] |
Cross-Coupling Reactions
| Ligand | Metal | Reaction Type | Substrates | Product | Catalyst Loading (mol%) | Yield (%) | TON | Reference |
| 4-Substituted Pyridines | Pd(II) | Suzuki-Miyaura | Aryl halides and boronic acids | Biaryls | Not specified | >90 | - | [5] |
| 4-Substituted Pyridines | Pd(II) | Heck | Aryl halides and alkenes | Substituted alkenes | Not specified | >90 | - | [5] |
Hydrogenation Reactions
| Catalyst | Substrate | Product | Pressure (bar) | Temperature (°C) | Yield (%) | Reference |
| PtO₂ | Substituted Pyridines | Piperidine derivatives | 50-70 | Room Temp | - | [7][8] |
| Rh₂O₃ | Functionalized Pyridines | Piperidine derivatives | 5 | 40 | High | [9] |
| Rh/KB | Pyridines | Piperidines | Ambient | Ambient | 98 | [10] |
Experimental Workflows and Proposed Mechanisms
General Workflow for Catalytic Hydrogenation of Pyridines
The hydrogenation of pyridines to piperidines is a fundamental transformation with broad applications. The general workflow involves the use of a metal catalyst and a hydrogen source under controlled pressure and temperature.
Caption: General workflow for the catalytic hydrogenation of pyridines.
Proposed Mechanism for Electrocatalytic Ammonia Oxidation
Based on studies of pyridyl-substituted ferrocenes, a plausible mechanism for ammonia oxidation involves a proton-coupled electron transfer (PCET) step, where the pyridine moiety acts as a proton acceptor.[11]
Caption: Proposed PCET mechanism for ammonia oxidation.
Future Outlook: Potential Catalytic Applications of this compound Metal Complexes
Based on the comparative data, metal complexes of this compound are promising candidates for several catalytic applications:
-
Oxidation Catalysis: The electronic properties imparted by the hydroxyl and sulfonate groups could stabilize high-valent metal centers, making these complexes suitable for various oxidation reactions, including the oxidation of sulfides and olefins.
-
Cross-Coupling Reactions: Palladium complexes, in particular, could exhibit high activity in C-C and C-N bond-forming reactions, with the ligand's electronic and steric properties offering avenues for tuning selectivity.
-
Hydrogenation and Dehydrogenation Reactions: The pyridine moiety is a well-established platform for hydrogenation catalysts. The substituents on the this compound ligand could influence the substrate scope and efficiency of such reactions.
-
Electrocatalysis: The potential for proton-coupled electron transfer, as seen in related pyridyl complexes, suggests that these complexes could be active in electrocatalytic processes such as ammonia oxidation or hydrogen evolution.
Further research into the synthesis, characterization, and catalytic testing of metal complexes with this compound is highly encouraged to unlock their full potential.
References
- 1. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 2. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 10. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrocatalytic Ammonia Oxidation by Pyridyl-Substituted Ferrocenes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Purity of Synthesized 3-Hydroxypyridine-2-Sulfonic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical methods for confirming the purity of 3-hydroxypyridine-2-sulfonic acid. This document outlines detailed experimental protocols, presents data in a clear, comparative format, and offers visualizations to aid in understanding the experimental workflows.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. For a polar compound like this compound, a reversed-phase HPLC method is a suitable approach. To enhance retention and improve peak shape, an acidic mobile phase or an ion-pairing agent can be employed.
Experimental Protocol: Reversed-Phase HPLC
A robust reversed-phase HPLC method for the analysis of this compound can be established using a C18 column with an acidic mobile phase. The acidic conditions suppress the ionization of the sulfonic acid group, leading to better retention and symmetrical peak shapes.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) can be used.[1]
-
Detection: UV detection at a wavelength of approximately 256 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.[3]
-
Sample Preparation: A stock solution of the synthesized this compound is prepared in the mobile phase or a compatible solvent (e.g., water/acetonitrile mixture) at a concentration of approximately 1 mg/mL. This stock solution is then diluted to a suitable concentration for analysis (e.g., 100 µg/mL).
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, employing orthogonal methods can provide a more comprehensive purity profile. Techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Acid-Base Titration offer alternative approaches to purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[4][5] The purity is calculated by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.
Experimental Protocol: qNMR
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: An accurately weighed amount of the synthesized this compound and the internal standard are dissolved in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: A one-dimensional proton NMR spectrum is acquired under quantitative conditions, which include a long relaxation delay to ensure complete relaxation of all protons.
-
Data Processing: The spectra are phased and baseline-corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully determined. The purity of the analyte is then calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.[6][7]
Acid-Base Titration
Acid-base titration is a classic and straightforward method for determining the purity of acidic compounds like sulfonic acids.[8][9] This method relies on the neutralization reaction between the sulfonic acid group and a standardized basic titrant.
Experimental Protocol: Acid-Base Titration
-
Titrator: An automatic or manual titrator with a pH electrode.
-
Titrant: A standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).
-
Sample Preparation: An accurately weighed amount of the synthesized this compound is dissolved in deionized water.
-
Titration: The sample solution is titrated with the standardized NaOH solution. The equivalence point, where the acid has been completely neutralized by the base, is determined from the titration curve (pH versus volume of titrant).
-
Calculation: The purity of the this compound is calculated based on the volume of titrant consumed at the equivalence point, the concentration of the titrant, and the mass of the sample.
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the available instrumentation, the required accuracy, and the nature of the potential impurities. The following table summarizes the key performance characteristics of HPLC, qNMR, and Acid-Base Titration for the purity determination of this compound.
| Parameter | HPLC | qNMR | Acid-Base Titration |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity | Neutralization reaction |
| Specificity | High (can separate structurally similar impurities) | High (structure-specific signals) | Low (titrates all acidic impurities) |
| Reference Standard | Requires a pure reference standard of the analyte | Requires a certified internal standard | Requires a standardized titrant |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Low (mg/mL) |
| Accuracy | High | Very High | Moderate to High |
| Precision | High | High | Moderate |
| Information Provided | Purity, number and relative amounts of impurities | Purity, structural confirmation | Total acidity |
| Throughput | High (with autosampler) | Moderate | Moderate |
Visualizing the Workflow
To better understand the logical flow of confirming the purity of synthesized this compound, the following diagram illustrates the overall experimental workflow.
Workflow for Purity Confirmation
This guide provides a framework for the comprehensive purity assessment of synthesized this compound. By employing a primary method like HPLC and complementing it with orthogonal techniques such as qNMR and acid-base titration, researchers can confidently establish the purity of their compound, ensuring the reliability of subsequent research and development activities.
References
- 1. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. google.com [google.com]
- 5. emerypharma.com [emerypharma.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. qHNMR for purity determination | PDF [slideshare.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. quora.com [quora.com]
A Comparative Review of Proposed Synthesis Methods for 3-Hydroxypyridine-2-sulfonic Acid
For Immediate Release
Given the absence of direct, documented syntheses, this comparison focuses on two plausible hypothetical routes: Method A: Direct Sulfonation of 3-Hydroxypyridine and Method B: A Multi-step Synthesis via a Diazotization Reaction . The objective is to provide a clear, data-driven (where analogous reactions exist) comparison to guide future experimental work.
Comparative Analysis of Proposed Synthesis Methods
The following table summarizes the key aspects of the two proposed synthetic pathways for 3-hydroxypyridine-2-sulfonic acid.
| Feature | Method A: Direct Sulfonation of 3-Hydroxypyridine | Method B: Multi-step Synthesis via Diazotization |
| Starting Material | 3-Hydroxypyridine | 2-Amino-3-hydroxypyridine |
| Key Reactions | Electrophilic Aromatic Substitution (Sulfonation) | Diazotization, Sandmeyer-type reaction, Sulfonation |
| Anticipated Yield | Potentially low to moderate, highly dependent on regioselectivity. | Moderate, dependent on the efficiency of each step. |
| Purity of Final Product | Likely to be a mixture of isomers (2-, 4-, and 6-sulfonated), requiring extensive purification. | Potentially higher purity due to controlled regioselectivity. |
| Number of Steps | Single step | Multiple steps |
| Key Challenges | - Controlling regioselectivity. The hydroxyl group is an ortho-, para-director, while the pyridine nitrogen is a meta-director, leading to a complex product mixture. - Harsh reaction conditions may be required, potentially leading to degradation. | - Handling of potentially unstable diazonium salt intermediates. - Optimization of each reaction step for overall yield. |
| Potential Advantages | - Simplicity and fewer reaction steps. - Potentially lower cost if regioselectivity can be controlled. | - Higher likelihood of obtaining the desired isomer. - Milder reaction conditions may be possible for some steps. |
Proposed Experimental Protocols
Method A: Direct Sulfonation of 3-Hydroxypyridine
This proposed method involves the direct electrophilic substitution of 3-hydroxypyridine with a sulfonating agent. The primary challenge is controlling the position of the incoming sulfonic acid group. The hydroxyl group strongly activates the ortho (2- and 4-) and para (6-) positions, while the pyridine nitrogen deactivates the ring, particularly at the ortho and para positions, and directs meta (to the nitrogen, which are the 3- and 5-positions). This conflict in directing effects makes predicting the major product difficult without experimental data.
Reaction Scheme:
3-Hydroxypyridine + SO₃/H₂SO₄ → 3-Hydroxypyridine-x-sulfonic acid (mixture of isomers)
Proposed Protocol:
-
Preparation of the Reaction Mixture: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place a solution of 3-hydroxypyridine in a suitable inert solvent (e.g., dichloromethane, if a milder sulfonating agent like a sulfur trioxide-pyridine complex is used) or neat if using fuming sulfuric acid.
-
Sulfonation: Cool the mixture in an ice bath. Slowly add the sulfonating agent (e.g., fuming sulfuric acid, chlorosulfonic acid, or a sulfur trioxide-pyridine complex) dropwise, maintaining a low temperature to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up and Isolation: Upon completion, quench the reaction by carefully pouring the mixture onto ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product. The crude product, likely a mixture of isomers, would then be collected by filtration.
-
Purification: Separation of the desired this compound from its isomers would be a significant challenge, likely requiring advanced chromatographic techniques.
Method B: Multi-step Synthesis via Diazotization of 2-Amino-3-hydroxypyridine
This proposed route offers a more controlled approach to achieving the desired regiochemistry. It begins with 2-amino-3-hydroxypyridine, which can be synthesized from readily available starting materials.[1][2][3] The amino group at the 2-position can then be converted to a diazonium salt, which can subsequently be replaced by a sulfonyl-containing group through a Sandmeyer-type reaction or a related transformation.
Reaction Scheme:
-
2-Amino-3-hydroxypyridine + NaNO₂/H₂SO₄ → 3-Hydroxy-2-pyridinediazonium salt
-
3-Hydroxy-2-pyridinediazonium salt + SO₂/CuCl → 3-Hydroxypyridine-2-sulfonyl chloride
-
3-Hydroxypyridine-2-sulfonyl chloride + H₂O → this compound
Proposed Protocol:
-
Diazotization: Dissolve 2-amino-3-hydroxypyridine in an aqueous solution of a strong acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature strictly controlled to form the diazonium salt.[4][5]
-
Sulfonylation (Sandmeyer-type reaction): In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent and add a catalytic amount of a copper(I) salt (e.g., CuCl).[6][7][8] The freshly prepared diazonium salt solution is then added slowly to this mixture. The reaction is typically accompanied by the evolution of nitrogen gas. This step would yield the 3-hydroxypyridine-2-sulfonyl chloride.
-
Hydrolysis: The resulting sulfonyl chloride is then carefully hydrolyzed to the corresponding sulfonic acid. This can be achieved by heating the reaction mixture or by isolating the sulfonyl chloride and treating it with water.
-
Isolation and Purification: The final product, this compound, can be isolated by adjusting the pH of the solution to its isoelectric point, causing it to precipitate. Further purification can be achieved by recrystallization.
Visualization of a Proposed Synthetic Workflow
The following diagram illustrates the logical workflow for the multi-step synthesis of this compound (Method B).
Caption: Proposed multi-step synthesis of this compound.
Conclusion
While the direct synthesis of this compound remains an underexplored area, this comparative review provides two plausible synthetic strategies. The direct sulfonation of 3-hydroxypyridine offers a simpler, one-step approach, but is likely to be hampered by a lack of regioselectivity, leading to a complex mixture of products. In contrast, the multi-step synthesis commencing from 2-amino-3-hydroxypyridine, while more involved, presents a more controlled and promising route to the desired isomer. The detailed protocols and comparative analysis herein are intended to serve as a foundational guide for researchers venturing into the synthesis of this and related pyridine derivatives. Further experimental investigation is warranted to validate and optimize these proposed methods.
References
- 1. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 2. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sandmeyer Reaction [organic-chemistry.org]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 3-Hydroxypyridine-2-Sulfonic Acid
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-hydroxypyridine-2-sulfonic acid. The following safety and handling recommendations are based on the available data for structurally similar compounds, including 4-hydroxypyridine-3-sulfonic acid and 3-hydroxypyridine. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for novel chemical compounds is paramount. This guide provides essential safety and logistical information for the handling and disposal of this compound, a pyridine derivative. Adherence to these protocols is critical to minimize risk and ensure operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the required personal protective equipment.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles should be worn at all times to protect against splashes. A face shield provides an additional layer of protection for the entire face.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat should be worn to protect the skin and personal clothing from contamination. For larger quantities or splash risks, a chemical-resistant apron is advised. |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator with appropriate cartridges for organic vapors and acid gases, especially when handling the powder outside of a fume hood or if dust is generated.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Engineering Controls:
- All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
- Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
2. Handling:
- Before use, carefully inspect the container for any damage or leaks.
- Avoid the generation of dust when handling the solid material.[4][5]
- Use compatible spatulas and weighing boats (e.g., glass, polyethylene).
- Prepare solutions by slowly adding the solid to the solvent to avoid splashing.
- After handling, thoroughly wash hands and any exposed skin with soap and water.[1][6]
3. Storage:
- Store this compound in a tightly sealed, properly labeled container.
- Keep the container in a cool, dry, and well-ventilated area.[3]
- Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3][6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused or waste this compound should be treated as hazardous chemical waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[1][6] All disposal activities must be in accordance with local, state, and federal regulations.[4]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
